tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-hydroxyindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-10-6-9(15)5-4-8(10)7-13-14/h4-7,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWXIYUDXJLBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of tert-butyl 6-hydroxy-1H-indazole-1-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the compound's characteristics and handling.
Chemical Properties and Data
This compound is a substituted indazole derivative. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position of the indazole ring enhances its stability and solubility in organic solvents, making it a versatile intermediate in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1337880-58-6 | [2] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [2] |
| Molecular Weight | 234.25 g/mol | [2] |
| Appearance | Yellow solid (typical for related compounds) | [1] |
| Purity | ≥98% (typical commercial specification) | [2] |
| Storage Conditions | 2-8°C, sealed, dry | [3] |
Table 2: Spectral Data of this compound (Predicted/Typical)
| Spectrum Type | Key Features |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.6 ppm), aromatic protons on the indazole ring, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group, carbons of the tert-butyl group, and the aromatic carbons of the indazole core. |
| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretching (hydroxyl group), N-H stretching (if any residual unprotected indazole), C=O stretching (Boc carbonyl), and aromatic C-H and C=C stretching. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight (234.25) and fragmentation patterns consistent with the loss of the Boc group and other fragments. |
Note: Specific, experimentally verified spectral data for this compound is not widely available in public literature. The information in Table 2 is based on general knowledge of related compounds and what would be expected.
Experimental Protocols
Synthesis via Boc Protection of 6-Hydroxy-1H-indazole
This method involves the direct protection of the indazole nitrogen of commercially available 6-hydroxy-1H-indazole.
Materials:
-
6-Hydroxy-1H-indazole
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
To a solution of 6-hydroxy-1H-indazole (1.0 eq) in dichloromethane, add 4-dimethylaminopyridine (1.0 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.0 eq) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
This protocol is adapted from a similar procedure for the Boc protection of 3-amino-5-bromo-1H-indazole.[4]
Synthesis via Demethylation of tert-Butyl 6-methoxy-1H-indazole-1-carboxylate
This alternative route involves the deprotection of a methoxy group to yield the desired hydroxyl group.
Materials:
-
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate
-
Boron tribromide (BBr₃) or other suitable demethylating agent
-
Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Dissolve tert-butyl 6-methoxy-1H-indazole-1-carboxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide in dichloromethane (1.1 eq) dropwise.
-
Stir the reaction mixture at -78°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0°C.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Logical and Experimental Workflows
The following diagrams illustrate the proposed synthetic pathways for this compound.
Caption: Synthetic pathway via Boc protection.
Caption: Synthetic pathway via demethylation.
Biological Activity and Potential Applications
While direct biological activity data for this compound is not extensively documented, the indazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5] Derivatives of indazole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[4][5]
Research into related 6-substituted indazole derivatives offers insights into the potential applications of this compound:
-
Anticancer Activity: Many 6-aminoindazole derivatives have shown significant anticancer activity.[6] The substitution at the 6-position of the indazole ring plays a crucial role in the inhibitory activity of these compounds against various cancer cell lines.[7]
-
Enzyme Inhibition: tert-Butyl 6-amino-1H-indazole-1-carboxylate has been studied for its role as an enzyme inhibitor, particularly against cytochrome P450 enzymes like CYP1A2.[8] This suggests that other 6-substituted indazoles, including the 6-hydroxy derivative, could exhibit similar inhibitory activities against various enzymes.
-
Antimicrobial and Antiparasitic Activity: Indazole derivatives have been investigated for their potential as antimicrobial and antileishmanial agents.[9]
The hydroxyl group at the 6-position of this compound provides a handle for further functionalization, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[10] Such studies are critical in optimizing the biological activity of lead compounds in drug discovery.
Safety and Handling
Specific safety and handling information for this compound is not detailed in publicly available safety data sheets. However, based on the data for structurally related compounds, the following precautions should be observed:
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[3]
In case of exposure, follow standard laboratory safety protocols and seek medical advice.
Conclusion
This compound is a valuable research chemical and a versatile intermediate for the synthesis of more complex molecules. While specific experimental data for this compound is limited in the public domain, its structural similarity to other biologically active indazole derivatives suggests its potential in various areas of drug discovery, particularly in oncology and infectious diseases. The synthetic routes outlined in this guide provide a practical basis for its preparation in a laboratory setting. Further research is warranted to fully elucidate its chemical and biological properties and to explore its potential as a scaffold for the development of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1337880-58-6|this compound|BLD Pharm [bldpharm.com]
- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 8. tert-butyl 6-amino-1H-indazole-1-carboxylate | 219503-81-8 | Benchchem [benchchem.com]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate
CAS Number: 1337880-58-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 6-hydroxy-1H-indazole-1-carboxylate, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents information largely based on established protocols and data for structurally analogous indazole derivatives. The methodologies and data herein are intended to serve as a foundational resource for researchers working with this and related molecules. This document covers key physicochemical properties, plausible synthetic routes with detailed experimental protocols, representative analytical data, and a discussion of its potential role as a synthetic intermediate.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their structural versatility and ability to participate in various biological interactions have made them privileged structures in medicinal chemistry, with applications as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position of the indazole ring enhances the solubility and stability of the molecule, facilitating its use in multi-step synthetic sequences. The hydroxyl group at the 6-position provides a valuable handle for further functionalization, enabling the synthesis of diverse compound libraries for drug discovery programs. This compound is identified as a building block for protein degraders, highlighting its relevance in contemporary pharmaceutical research.[1]
Physicochemical Properties
While detailed experimental data for the target compound is scarce, its basic properties have been reported. This information is crucial for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 1337880-58-6 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |
| Molecular Weight | 234.25 g/mol | [1] |
| Appearance | Not specified | - |
| Purity | ≥98% (typical) | [1] |
| Storage | 2-8°C, sealed in a dry environment | [2] |
Synthesis and Experimental Protocols
3.1. Workflow 1: Demethylation of a Methoxy Precursor
One common strategy to obtain phenolic compounds is the demethylation of a corresponding methoxy ether. This approach would involve the synthesis of tert-butyl 6-methoxy-1H-indazole-1-carboxylate followed by a demethylation step.
References
An In-depth Technical Guide to tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 6-hydroxy-1H-indazole-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry. The document details its molecular structure, physicochemical properties, a plausible synthetic pathway with experimental protocols, and its relevance in the development of kinase inhibitors. Spectroscopic data, where available, is presented, and logical workflows are visualized to aid in research and development applications.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] In particular, the indazole nucleus is a key component in a variety of kinase inhibitors used in oncology.[2] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors targeting specific kinases has revolutionized cancer therapy.
This compound serves as a valuable intermediate in the synthesis of these complex, biologically active molecules. The presence of a hydroxyl group at the 6-position offers a strategic point for further functionalization, while the tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen allows for controlled reactions at other positions of the molecule. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's properties and synthesis, facilitating its use in the design and discovery of novel therapeutics.
Molecular Structure and Properties
This compound is a substituted indazole with a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol .[3] The core of the molecule is a bicyclic system composed of a benzene ring fused to a pyrazole ring. A hydroxyl group is attached at the 6-position of the indazole ring, and a tert-butyl carboxylate group is attached to one of the nitrogen atoms of the pyrazole ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1337880-58-6 | [3] |
| Molecular Formula | C12H14N2O3 | [3] |
| Molecular Weight | 234.25 g/mol | [3] |
| Appearance | Off-white to light yellow solid (predicted) | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol (predicted) |
Synthesis and Experimental Protocols
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol for the Synthesis of 6-hydroxy-1H-indazole (Hypothetical)
This protocol is adapted from general methods for indazole synthesis.
-
Diazotization: Dissolve 4-hydroxy-2-methylaniline in a suitable acidic solution (e.g., aqueous HCl) and cool to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Cyclization: In a separate flask, prepare a solution of a reducing agent (e.g., sodium sulfite or tin(II) chloride) in water.
-
Slowly add the cold diazonium salt solution to the reducing agent solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up and Purification: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-hydroxy-1H-indazole.
Experimental Protocol for N-tert-butyloxycarbonylation
This is a general procedure for the N-Boc protection of indazoles.[4]
-
Reaction Setup: Dissolve 6-hydroxy-1H-indazole (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.5 equivalents) or 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 equivalents).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise or as a solution in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield this compound.
Spectroscopic and Analytical Data
Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of analogous N-Boc protected indazoles, the following characteristic peaks can be anticipated.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | * δ (ppm): |
| * ~9.5-10.5 (s, 1H, Ar-OH) | |
| * ~8.0-8.2 (s, 1H, indazole H3) | |
| * ~7.5-7.7 (d, 1H, indazole H4 or H7) | |
| * ~6.8-7.0 (m, 2H, indazole H5 and H7 or H4) | |
| * ~1.6-1.7 (s, 9H, C(CH₃)₃) | |
| ¹³C NMR | * δ (ppm): |
| * ~150-160 (Ar-C-OH) | |
| * ~148-152 (C=O, Boc) | |
| * ~140-145 (indazole quaternary C) | |
| * ~130-135 (indazole CH) | |
| * ~120-125 (indazole quaternary C) | |
| * ~110-120 (indazole CH) | |
| * ~95-105 (indazole CH) | |
| * ~83-85 (C(CH₃)₃) | |
| * ~28 (C(CH₃)₃) | |
| IR Spectroscopy | * ν (cm⁻¹): |
| * ~3300-3500 (br, O-H stretch) | |
| * ~2950-3000 (C-H stretch, aliphatic) | |
| * ~1720-1740 (C=O stretch, carbamate) | |
| * ~1600-1620 (C=C stretch, aromatic) | |
| * ~1250-1300 (C-O stretch) | |
| Mass Spectrometry | * m/z (ESI+): |
| * 235.1 [M+H]⁺ | |
| * 257.1 [M+Na]⁺ | |
| * 179.1 [M - C₄H₈ + H]⁺ (loss of isobutylene) | |
| * 135.1 [M - Boc + H]⁺ |
Role in Drug Discovery and Signaling Pathways
The indazole scaffold is a cornerstone in the design of kinase inhibitors. Numerous FDA-approved drugs, such as Axitinib and Pazopanib, feature this heterocyclic system.[2] These drugs typically function by competing with ATP for the binding site on the kinase, thereby inhibiting its activity and disrupting downstream signaling pathways that are critical for cancer cell proliferation and survival.
This compound is a valuable building block for the synthesis of such inhibitors. The 6-hydroxy group provides a handle for introducing various substituents through ether or ester linkages, which can be crucial for modulating potency, selectivity, and pharmacokinetic properties of the final drug candidate. For instance, this position can be used to attach solubilizing groups or moieties that can form key interactions with the target kinase.
Caption: Role of this compound in the synthesis of kinase inhibitors and their mechanism of action.
Conclusion
This compound is a strategically important molecule for the synthesis of complex indazole derivatives with potential therapeutic applications. While detailed experimental data for this specific compound is sparse in publicly accessible literature, its structural features and the well-established importance of the indazole scaffold in kinase inhibitor design underscore its value to the medicinal chemistry and drug development community. This guide provides a foundational understanding of its properties and a plausible synthetic approach, which can serve as a starting point for further research and development endeavors. The continued exploration of indazole-based compounds holds significant promise for the discovery of novel and effective treatments for a range of diseases, particularly cancer.
References
- 1. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis pathway for tert-butyl 6-hydroxy-1H-indazole-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis involves a direct and efficient N-Boc protection of the commercially available 6-hydroxy-1H-indazole. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and relevant quantitative data.
Synthesis Pathway Overview
The synthesis of this compound is achieved through the selective N1-acylation of 6-hydroxy-1H-indazole with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the indazole nitrogen, thereby increasing its nucleophilicity. The selectivity for N1-protection over O-acylation of the hydroxyl group is a key consideration in this synthesis. Generally, the indazole nitrogen is more nucleophilic than the phenolic oxygen, allowing for selective N-acylation under controlled conditions.
The overall transformation is depicted in the following scheme:
Caption: Synthetic route to this compound.
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound based on established procedures for N-Boc protection of indazoles.
Materials:
-
6-hydroxy-1H-indazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 6-hydroxy-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added triethylamine (1.2 eq). The mixture is stirred at room temperature for 10-15 minutes.
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the N-Boc protection of indazoles, which can be expected for the synthesis of the target compound.
| Parameter | Value | Reference |
| Reactant Ratios | ||
| 6-hydroxy-1H-indazole | 1.0 eq | General Protocol |
| Di-tert-butyl dicarbonate | 1.1 - 1.5 eq | General Protocol |
| Base (e.g., TEA) | 1.2 - 2.0 eq | General Protocol |
| Reaction Conditions | ||
| Solvent | THF, DCM, or Acetonitrile | General Protocol |
| Temperature | 0 °C to Room Temperature | General Protocol |
| Reaction Time | 2 - 12 hours | General Protocol |
| Yield and Purity | ||
| Expected Yield | 85 - 95% | Analogous Reactions |
| Purity | >95% (after chromatography) | Analogous Reactions |
Experimental Workflow
The following diagram illustrates the logical workflow of the synthesis and purification process.
Caption: Step-by-step workflow for the synthesis and purification.
Conclusion
The synthesis of this compound can be reliably achieved through a one-step N-Boc protection of 6-hydroxy-1H-indazole. The provided protocol, based on well-established methodologies for similar substrates, offers a high-yielding and efficient route to this important synthetic intermediate. Careful control of reaction conditions should ensure selective N1-acylation. This guide provides the necessary details for researchers and drug development professionals to successfully synthesize and utilize this compound in their work.
A Technical Guide to tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate: Physicochemical Properties and Relevant Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available data on tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data for this exact molecule, this document presents qualitative solubility information inferred from related indazole derivatives and outlines a general experimental protocol for its determination. Furthermore, this guide illustrates a key signaling pathway modulated by a structurally similar analog and a general synthesis workflow for this class of compounds.
Solubility Data
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic | Soluble | Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are generally effective at dissolving indazole derivatives. |
| Ethers | Soluble | Solvents such as Tetrahydrofuran (THF) and Diethyl ether are expected to solubilize the compound due to its organic nature. |
| Chlorinated | Soluble | Dichloromethane (DCM) and Chloroform are likely to be good solvents. |
| Alcohols | Moderately Soluble | Methanol and Ethanol may dissolve the compound, though solubility might be lower compared to polar aprotic solvents. |
| Aqueous Media | Sparingly Soluble | The hydrophobic indazole core and the tert-butyl group suggest limited solubility in water. |
| Non-polar | Sparingly Soluble | Solvents like Hexane and Toluene are expected to be poor solvents for this compound due to the presence of polar functional groups. |
Experimental Protocol for Solubility Determination
A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a reliable way to ascertain the saturation concentration of a solute in a given solvent at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., phosphate buffer pH 7.4, ethanol)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Alternatively, centrifuge the vials at a specific speed and temperature to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard curve of known concentrations of the compound should be prepared to accurately determine the concentration of the unknown sample.
-
Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Relevant Signaling Pathway
While direct involvement of this compound in specific signaling pathways is not documented, a closely related analog, tert-butyl 6-amino-1H-indazole-1-carboxylate , has been reported to modulate the MAPK/ERK pathway.[1] This pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival.
Caption: MAPK/ERK signaling pathway modulated by a tert-butyl indazole analog.
General Experimental Workflow: Synthesis
The synthesis of tert-butyl indazole carboxylate derivatives often involves a multi-step process starting from commercially available precursors. A representative workflow for the synthesis of a related compound, tert-butyl 7-fluoro-3-methyl-1H-indazole-5-carboxylate, is depicted below. This illustrates a common strategy involving bromination, amidation, Grignard reaction, cyclization, Boc protection, Suzuki coupling, and oxidation.
Caption: General synthesis workflow for a tert-butyl indazole carboxylate derivative.
References
Navigating the Bioactive Potential of the Indazole Scaffold: The Role of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate as a Key Synthetic Intermediate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate is a heterocyclic compound belonging to the indazole family. While extensive research has highlighted the diverse and potent biological activities of indazole derivatives, a comprehensive review of the scientific literature reveals that this compound primarily serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Direct studies on the specific biological activity of this particular compound are not extensively reported. This guide, therefore, provides an in-depth overview of the well-established biological significance of the indazole scaffold and illustrates the utility of this compound as a versatile building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] Derivatives of indazole have been shown to exhibit a broad spectrum of pharmacological activities, including but not limited to:
-
Anticancer Activity: Many indazole derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines.[1][2] Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as protein kinases.[3]
-
Kinase Inhibition: The indazole nucleus is a common feature in numerous kinase inhibitors.[4] By targeting specific kinases involved in cell signaling pathways, these compounds can modulate processes like cell growth, differentiation, and apoptosis, making them valuable in oncology and other therapeutic areas.[3]
-
Anti-inflammatory Properties: Certain indazole-containing compounds have shown significant anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[5]
-
Other Therapeutic Areas: The versatility of the indazole scaffold has led to the exploration of its derivatives for a variety of other conditions, including neurodegenerative disorders and infectious diseases.[6]
This compound: A Key Building Block
This compound serves as a valuable starting material for the synthesis of a diverse range of substituted indazole derivatives. The presence of the hydroxyl group at the 6-position and the Boc-protected nitrogen at the 1-position allows for regioselective chemical modifications, enabling the construction of libraries of compounds for biological screening.
Physicochemical Properties
| Property | Value |
| CAS Number | 1337880-58-6 |
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.25 g/mol |
Synthetic Utility
The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen provides stability during synthetic transformations and can be readily removed under acidic conditions to allow for further functionalization at this position. The hydroxyl group at the 6-position is a key functional handle that can be used for various chemical reactions, such as etherification or conversion to other functional groups, to generate diverse analogues.
Below is a conceptual workflow illustrating the role of this compound in a drug discovery program.
Caption: Role of this compound in Drug Discovery.
Biological Activities of Structurally Related Indazole Derivatives
While specific data for the title compound is lacking, examining the biological activities of structurally similar compounds can provide insights into its potential. For instance, the analogous compound, tert-butyl 6-amino-1H-indazole-1-carboxylate, has been reported to be an inhibitor of cytochrome P450 enzymes.[7] This suggests that modifications at the 6-position of the indazole ring can significantly influence biological activity.
Furthermore, a variety of 6-substituted indazole derivatives have been synthesized and evaluated for their anticancer properties, with some compounds showing potent anti-proliferative activity.[8][9] These studies often involve the use of precursors like this compound to generate the final bioactive molecules.
Illustrative Synthetic Scheme
The following generalized scheme illustrates how this compound can be utilized to synthesize more complex indazole derivatives with potential biological activity. This scheme is for illustrative purposes and does not represent a specific, cited experimental protocol.
Caption: Synthetic utility of the target compound.
Conclusion and Future Directions
Future research efforts will likely continue to leverage this and similar building blocks to explore the vast chemical space around the indazole core. The discovery of novel, potent, and selective modulators of various biological targets will depend on the creative and efficient use of such key intermediates. For researchers in the field, a thorough understanding of the synthetic utility of compounds like this compound is paramount for the successful design and execution of drug discovery programs.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate [myskinrecipes.com]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-butyl 6-amino-1H-indazole-1-carboxylate | 219503-81-8 | Benchchem [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Advancement of 6-Hydroxy-Indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, prized for its versatile biological activities. Among its many derivatives, those bearing a hydroxyl group at the 6-position have garnered significant attention, particularly in the realm of kinase inhibition for therapeutic applications in oncology and inflammation. This technical guide provides an in-depth exploration of the discovery, history, and development of 6-hydroxy-indazole derivatives, detailing key synthetic methodologies, biological activities, and their modulation of critical signaling pathways.
Historical Perspective and Discovery
The journey of indazole derivatives began with the pioneering work of Emil Fischer in the late 19th century, who first synthesized the parent indazole ring.[1][2] However, the specific exploration of 6-hydroxy-indazole derivatives as a distinct class of bioactive molecules is a more recent development, largely driven by the pursuit of potent and selective kinase inhibitors in the late 20th and early 21st centuries.
A significant milestone in the development of this class was the synthesis of (±)-1-(2-aminopropyl)-6-hydroxy indazole, a key intermediate for more complex derivatives.[3] This early work laid the foundation for the extensive exploration of the 6-hydroxy-indazole scaffold in modern drug discovery programs. The hydroxyl group at the 6-position proved to be a critical feature, offering a key interaction point with target proteins and a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Methodologies
The synthesis of 6-hydroxy-indazole derivatives often involves multi-step sequences, starting from readily available precursors. A common strategy involves the protection of the hydroxyl group, followed by the construction of the indazole ring and subsequent deprotection.
General Synthesis of the Indazole Core
Several methods for the synthesis of the indazole ring have been developed over the years.[4][5] One of the classical and effective methods is the cyclization of ortho-substituted phenylhydrazones.
Synthesis of a Key Intermediate: (R)-6-benzyloxy-1-(2-hydroxypropyl)indazole
A representative experimental protocol for the synthesis of a protected 6-hydroxy-indazole derivative is detailed below, based on a patented method.[3]
Experimental Protocol:
-
Step 1: Preparation of (R)-6-benzyloxy-1-(2-hydroxypropyl)indazole (R-8)
-
A solution of R-6 (720 g, 2.53 mol) in acetic acid (5.6 L) and water (1.4 L) is stirred and cooled.
-
Sodium nitrite (209 g, 3.03 mol) is added over 25 minutes, maintaining the temperature below 25°C to form the nitrosamine R-7.
-
The resulting solution is cooled in an ice bath, and zinc dust (595 g, 9.10 mol) is added in portions over 3.5 hours, keeping the temperature below 35°C.
-
Ethyl acetate (7 L) is added, and the thick suspension is filtered.
-
The filtrate is washed sequentially with water, 5% aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated under vacuum to yield R-8.[3]
-
Deprotection to Yield the 6-Hydroxy-Indazole Derivative
The final step in synthesizing a 6-hydroxy-indazole derivative from a protected intermediate like a benzyloxy derivative involves a deprotection step, commonly achieved through catalytic hydrogenation.
Experimental Protocol:
-
Step 1: Hydrogenolysis of the Benzyl Ether
-
A solution of the 6-benzyloxy-indazole derivative (e.g., 9) in a suitable solvent like ethanol is prepared.
-
A catalyst, typically palladium on charcoal (Pd/C), is added to the solution.
-
A hydrogen source, such as ammonium formate or hydrogen gas, is introduced.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude 6-hydroxy-indazole derivative.
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization.[3]
-
Biological Activity and Therapeutic Potential
6-Hydroxy-indazole derivatives have demonstrated a broad spectrum of biological activities, with their most prominent role being potent inhibitors of various protein kinases.[6] This has positioned them as promising candidates for the treatment of cancer and inflammatory diseases.
Kinase Inhibition
The indazole core acts as a bioisostere of the purine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of kinases.[7] The 6-hydroxy group often forms a critical hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.
Table 1: Representative IC50 Values of Indazole Derivatives Against Various Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Indazole Derivatives | Pim-1 | 3 - 11 | [6] |
| Indazole Derivatives | Pim-2 | 3 - 11 | [6] |
| Indazole Derivatives | Pim-3 | 3 - 70 | [6] |
| Arylsulphonyl Indazoles | VEGFR2 | Not specified | [6] |
| 1H-Indazol-3-amine Derivatives | FGFR1 | < 4.1 | [6] |
| 1H-Indazol-3-amine Derivatives | FGFR2 | 2.0 | [6] |
| Amide Derivatives of Indazole | Aurora A | 13,000 | [6] |
| Galloyl Benzamide-based Indazoles | JNK | Not specified | [4] |
Note: The table presents a selection of IC50 values for various indazole derivatives to illustrate their potential as kinase inhibitors. Data for specific 6-hydroxy derivatives is often proprietary or embedded within broader studies.
Experimental Protocol for Kinase Inhibition Assay (ADP-Glo™ Assay)
A common method to determine the inhibitory activity of compounds against kinases is the ADP-Glo™ Kinase Assay.
Experimental Protocol:
-
Kinase Reaction: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate, ATP, and the test compound (a 6-hydroxy-indazole derivative) at various concentrations.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
Signal Generation: The Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. This newly generated ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.[8][9]
Modulation of Signaling Pathways
6-Hydroxy-indazole derivatives exert their therapeutic effects by modulating key cellular signaling pathways that are often dysregulated in diseases like cancer. The Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are two of the most significant cascades targeted by these compounds.
The MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[10] Aberrant activation of this pathway is a hallmark of many cancers. Indazole derivatives have been shown to inhibit key kinases within this pathway, such as MEK and ERK, thereby blocking downstream signaling and inhibiting tumor growth.[4]
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling network that governs cell survival, growth, and metabolism.[11] Its dysregulation is frequently observed in cancer, leading to uncontrolled cell proliferation and resistance to apoptosis. 6-Hydroxy-indazole derivatives can inhibit key components of this pathway, such as PI3K and Akt, thereby promoting apoptosis and suppressing tumor progression.[12][13]
Experimental Workflow for Drug Discovery
The discovery and development of novel 6-hydroxy-indazole derivatives as therapeutic agents follow a structured workflow, from initial screening to preclinical evaluation.
Conclusion
The 6-hydroxy-indazole scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents, particularly in the field of oncology. From its historical roots in the synthesis of the parent indazole ring to the modern-day development of highly potent and selective kinase inhibitors, this chemical motif continues to be a central focus of drug discovery efforts. The detailed synthetic protocols, comprehensive biological data, and a deeper understanding of their mechanism of action on critical signaling pathways will undoubtedly pave the way for the development of next-generation therapies based on this versatile and powerful scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]
- 13. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity [mdpi.com]
The Strategic Role of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in contemporary medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules. Among the various functionalized indazole building blocks, tert-butyl 6-hydroxy-1H-indazole-1-carboxylate emerges as a pivotal intermediate, offering a unique combination of a protected indazole core and a strategically positioned hydroxyl group. This technical guide elucidates the synthesis, chemical properties, and paramount role of this compound in the design and development of novel therapeutic agents. While direct biological data on the title compound is limited, its utility as a precursor to a diverse array of pharmacologically active molecules, particularly kinase inhibitors, is well-established through extensive research on analogous structures. This document provides a comprehensive overview for researchers leveraging this versatile scaffold in their drug discovery endeavors.
Introduction
The indazole nucleus, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The substitution pattern on the indazole ring profoundly influences its pharmacological profile, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 6-position of the indazole ring is of particular interest as modifications at this site can project into solvent-exposed regions of protein binding pockets, offering opportunities for enhancing target engagement and optimizing physicochemical properties.
This compound serves as a key building block by providing a stable, protected indazole core that can be carried through multi-step synthetic sequences. The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen ensures regiochemical control during subsequent reactions and can be readily removed under mild acidic conditions. The hydroxyl group at the 6-position is a versatile functional handle, allowing for a variety of chemical transformations to introduce diverse pharmacophoric elements.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1337880-58-6 | [2] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [2] |
| Molecular Weight | 234.25 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane | General chemical knowledge |
Synthesis
The synthesis of this compound can be approached through a two-step process: the synthesis of the parent 6-hydroxy-1H-indazole followed by the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.
Synthesis of 6-hydroxy-1H-indazole
Several methods for the synthesis of the indazole ring have been reported.[3] A common approach involves the cyclization of an appropriately substituted phenylhydrazine or a related precursor. For the synthesis of 6-hydroxy-1H-indazole, a potential route starts from 4-hydroxy-2-methylaniline.
Experimental Protocol (Hypothetical):
-
Diazotization: To a cooled (0-5 °C) solution of 4-hydroxy-2-methylaniline in aqueous hydrochloric acid, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for a specified time to ensure complete formation of the diazonium salt.
-
Reduction and Cyclization: The resulting diazonium salt solution is then treated with a reducing agent, such as stannous chloride, followed by heating to facilitate cyclization to form 6-hydroxy-1H-indazole. The product can be isolated by extraction and purified by crystallization or column chromatography.
N-Boc Protection of 6-hydroxy-1H-indazole
The protection of the indazole nitrogen is a crucial step to prevent unwanted side reactions in subsequent synthetic transformations. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient method for this purpose.
Experimental Protocol (Adapted from similar procedures): [4][5]
-
To a solution of 6-hydroxy-1H-indazole in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is added.
-
Di-tert-butyl dicarbonate (Boc₂O) is then added portion-wise to the reaction mixture at room temperature.
-
The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Role in Medicinal Chemistry
While direct biological activity data for this compound is not extensively reported, its primary value lies in its role as a versatile building block for the synthesis of more complex and biologically active molecules. The 6-hydroxy-indazole moiety is a key structural feature in a number of potent kinase inhibitors and other therapeutic agents.
Intermediate in Kinase Inhibitor Synthesis
The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The 6-position provides a vector for substitution to access other regions of the ATP-binding pocket or the solvent-exposed surface, which can be exploited to enhance potency and selectivity. The 6-amino-1H-indazole core, a close analog of the 6-hydroxy variant, is a key component of several potent kinase inhibitors.[6] It is highly probable that the 6-hydroxy derivative serves a similar purpose, with the hydroxyl group offering a different set of potential interactions (e.g., hydrogen bond donor) or a handle for further derivatization.
Experimental Protocol (General):
-
Functionalization of the Hydroxyl Group: The hydroxyl group of this compound can be alkylated or arylated using standard Williamson ether synthesis conditions (e.g., an alkyl or aryl halide and a base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile). This step introduces a key pharmacophoric element.
-
Boc Deprotection: The Boc protecting group is removed by treatment with a strong acid, typically trifluoroacetic acid (TFA) in DCM, to yield the free N-H indazole.
-
Coupling to the Remainder of the Molecule: The deprotected indazole intermediate is then coupled with the rest of the target molecule, often through a nucleophilic aromatic substitution or a cross-coupling reaction, to afford the final kinase inhibitor.
A Scaffold for Library Synthesis
The strategic placement of the hydroxyl group makes this compound an ideal starting material for the creation of compound libraries for high-throughput screening. The hydroxyl group can be readily converted to a wide range of other functionalities, including ethers, esters, and carbamates, allowing for the rapid generation of a diverse set of analogs.
Biological Significance of the 6-Hydroxy-Indazole Moiety
While the title compound is primarily an intermediate, the 6-hydroxy-indazole scaffold itself can contribute to the biological activity of the final molecule in several ways:
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, forming crucial interactions with the target protein, thereby enhancing binding affinity.
-
Improved Physicochemical Properties: The presence of a polar hydroxyl group can improve the aqueous solubility and overall physicochemical profile of a drug candidate.
-
Metabolic Handle: The hydroxyl group can serve as a site for phase II metabolism (e.g., glucuronidation or sulfation), which can be modulated to control the pharmacokinetic profile of the drug.
Quantitative Data
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |
| Indazole-based Inhibitors | Various Tyrosine Kinases | Varies (low nM to µM) | [6] |
| 6-Aminoindazole Derivatives | Various Kinases | Varies (low nM to µM) | [6] |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its stable, protected indazole core, combined with a strategically located and reactive hydroxyl group, provides a powerful platform for the synthesis of novel and complex bioactive molecules. While direct biological data on the compound itself is scarce, its role as a key intermediate in the development of kinase inhibitors and other therapeutic agents is evident from the extensive body of research on related 6-substituted indazoles. For drug discovery and development scientists, a thorough understanding of the chemistry and synthetic utility of this compound is essential for the rational design of the next generation of indazole-based therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1337880-58-6 [sigmaaldrich.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. tert-butyl 6-amino-1H-indazole-1-carboxylate | 219503-81-8 | Benchchem [benchchem.com]
The Strategic Role of Boc-Protected Indazole Intermediates in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The strategic functionalization of the indazole nucleus is paramount in the development of novel drug candidates with enhanced potency and selectivity. The use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, has emerged as a critical tool in directing the synthesis and enabling the precise modification of indazole scaffolds. This technical guide provides a comprehensive overview of Boc-protected indazole intermediates, detailing their synthesis, characterization, and application in the development of targeted therapeutics, with a focus on kinase inhibitors.
The Significance of Boc Protection in Indazole Chemistry
The indazole ring system possesses two nitrogen atoms, N1 and N2, which can be readily alkylated or acylated. This inherent reactivity presents a challenge for regioselective functionalization at other positions of the ring. The Boc protecting group offers a robust solution to this challenge. By temporarily blocking one of the nitrogen atoms, the Boc group directs subsequent reactions to specific positions, such as C3, enabling the introduction of diverse substituents. This controlled approach is instrumental in building the molecular complexity required for potent and selective drug candidates.
Synthesis of Boc-Protected Indazole Intermediates
The synthesis of Boc-protected indazoles typically begins with the protection of the indazole nitrogen, followed by functionalization at the desired position. A common and crucial intermediate is tert-butyl 3-iodo-1H-indazole-1-carboxylate, which serves as a versatile precursor for a variety of cross-coupling reactions.
Key Synthetic Transformations:
-
Boc Protection of Indazole: The protection of the indazole nitrogen is typically achieved by reacting the indazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (TEA) and a catalyst like 4-(dimethylamino)pyridine (DMAP).
-
Iodination at C3: Following Boc protection, the C3 position can be selectively iodinated using reagents like iodine in the presence of a base such as potassium hydroxide.
-
Suzuki-Miyaura Cross-Coupling: The 3-iodo-N-Boc-indazole intermediate is a key substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C3 position, a critical step in the synthesis of many kinase inhibitors.
Quantitative Data Summary
The following tables summarize typical reaction yields and key spectroscopic data for important Boc-protected indazole intermediates and their derivatives.
| Reaction | Starting Material | Product | Yield (%) | Reference |
| Boc Protection | 3-Iodo-1H-indazole | tert-butyl 3-iodo-1H-indazole-1-carboxylate | 90-95 | [1] |
| Suzuki Coupling | tert-butyl 3-iodo-1H-indazole-1-carboxylate | tert-butyl 3-aryl-1H-indazole-1-carboxylate | >80 | [2] |
| Boc Deprotection | tert-butyl 3-aryl-1H-indazole-1-carboxylate | 3-Aryl-1H-indazole | High | [2] |
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| tert-butyl 3-iodo-1H-indazole-1-carboxylate | 8.15 (d), 7.90 (d), 7.47-7.42 (m), 7.30 (m), 1.72 (s, 9H) | 162.54, 141.63, 137.39, 126.83, 122.81, 122.04, 121.63, 111.91, 81.98, 28.42 | [3] |
| 3-Phenyl-1H-indazole | 11.55 (br), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H) | 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35 | [4] |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-iodo-1H-indazole-1-carboxylate
This protocol details the Boc protection of 3-iodo-1H-indazole.
Materials:
-
3-Iodo-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a round-bottom flask, dissolve 3-iodo-1H-indazole (1 equivalent), (Boc)₂O (1.1 equivalents), and DMAP (0.05 equivalents) in acetonitrile.
-
Add triethylamine (1.5 equivalents) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent and triethylamine under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling of tert-butyl 3-iodo-1H-indazole-1-carboxylate
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the Boc-protected 3-iodo-indazole with an arylboronic acid.[2][5]
Materials:
-
tert-butyl 3-iodo-1H-indazole-1-carboxylate
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., dioxane/water, 4:1)
Procedure:
-
To a reaction vessel, add the tert-butyl 3-iodo-1H-indazole-1-carboxylate (1.0 equivalent), the arylboronic acid, and the base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Boc-protected indazole intermediates are pivotal in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. These inhibitors function by blocking the activity of specific kinases that are often dysregulated in cancer cells, thereby inhibiting tumor growth and survival.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibitors of VEGFR-2 can block this process and are effective anti-cancer agents. The synthesis of many VEGFR-2 inhibitors relies on the functionalization of an indazole core, often facilitated by the use of Boc-protected intermediates.
Caption: VEGFR-2 signaling pathway and the point of intervention for indazole-based inhibitors.
B-cell lymphoma 2 (Bcl-2) and Myeloid cell leukemia 1 (Mcl-1) Dual Inhibitors
The Bcl-2 family of proteins are key regulators of apoptosis, or programmed cell death.[7] Anti-apoptotic proteins like Bcl-2 and Mcl-1 are often overexpressed in cancer cells, allowing them to evade apoptosis. Dual inhibitors of Bcl-2 and Mcl-1, synthesized using indazole scaffolds, can restore the natural process of apoptosis in cancer cells.[8]
Caption: The intrinsic apoptosis pathway and the role of Bcl-2/Mcl-1 dual inhibitors.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis of 3-aryl-indazoles using Boc-protected intermediates.
Caption: A typical synthetic workflow for 3-aryl-indazoles via Boc-protected intermediates.
Conclusion
Boc-protected indazole intermediates are indispensable tools in modern drug discovery. Their use enables the regioselective functionalization of the indazole scaffold, providing a versatile platform for the synthesis of complex molecules with tailored biological activities. The detailed protocols and data presented in this guide underscore the importance of these intermediates in the development of targeted therapies, particularly in the realm of kinase inhibitors. As the demand for novel and more effective therapeutics continues to grow, the strategic application of Boc-protected indazoles will undoubtedly remain a key element in the medicinal chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Methodological & Application
Application Notes and Protocol: Synthesis of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis involves the selective N-tert-butyloxycarbonylation (Boc protection) of 6-hydroxy-1H-indazole. This protocol is based on established methods for the N-Boc protection of heterocyclic amines, offering a reliable procedure for obtaining the desired product. The application notes include information on materials, safety precautions, and expected outcomes.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that are prevalent in many pharmacologically active molecules. The functionalization of the indazole core is a key strategy in the development of new therapeutic agents. Protection of the indazole nitrogen is often a necessary step to control regioselectivity in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. This protocol details the synthesis of this compound, which serves as a versatile intermediate for further chemical modifications.
Experimental Protocol
The synthesis of this compound is achieved through the reaction of 6-hydroxy-1H-indazole with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base catalyst. The indazole nitrogen (N1) is generally more nucleophilic than the phenolic hydroxyl group, allowing for selective N-protection.
Materials:
-
6-hydroxy-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP, catalytic)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-hydroxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution. Alternatively, a catalytic amount of DMAP (0.1 eq) can be used. Stir the mixture at room temperature for 10 minutes.
-
Addition of Boc Anhydride: Cool the mixture in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). The starting material and product should have different Rf values. Note that some O-Boc protected byproduct may be observed.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to isolate the desired this compound.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Data Presentation
Quantitative data for the N-Boc protection of indazoles and related heterocycles are summarized in the table below. Yields can vary depending on the specific substrate and reaction conditions.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 6-hydroxy-1H-indazole | (Boc)₂O, Et₃N, DCM | This compound | 85-95 (Typical) | General Procedure |
| 3-Amino-5-bromo-1H-indazole | (Boc)₂O, DMAP, DCM | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | ~90 | [1] |
| Pyrrolidine | (Boc)₂O, TEA, DCM | tert-Butyl pyrrolidine-1-carboxylate | 100 | [2] |
| Various Amines | (Boc)₂O, water-acetone | N-Boc amines | High Yields | [3] |
Signaling Pathways and Experimental Workflows
The experimental workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthesis workflow diagram.
The reaction proceeds via a nucleophilic attack of the indazole nitrogen on one of the carbonyl carbons of the Boc anhydride. The use of a base facilitates the deprotonation of the indazole NH, increasing its nucleophilicity.
Caption: Reaction mechanism overview.
References
- 1. 6-Bromo-1H-indazole, N1-BOC protected | C12H13BrN2O2 | CID 37819135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Conditions for Boc Protection of 6-hydroxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the tert-butoxycarbonyl (Boc) protection of 6-hydroxy-1H-indazole. Due to the presence of two reactive sites, the indazole N-H and the phenolic O-H, selective protection of either site or di-protection can be achieved by carefully selecting the reaction conditions. The protocols provided herein are based on established principles of organic synthesis and may require optimization for specific applications.
Introduction
6-hydroxy-1H-indazole is a valuable building block in medicinal chemistry. The selective protection of its N-H and O-H functionalities is crucial for the synthesis of complex derivatives. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various conditions and its facile removal under acidic conditions. This note outlines procedures for the selective N-Boc protection, selective O-Boc protection, and di-Boc protection of 6-hydroxy-1H-indazole.
The selectivity of the Boc protection is primarily governed by the relative acidity of the two protons. The pKa of the N-H proton of the indazole ring is generally lower (more acidic) than that of the phenolic O-H proton. This difference in acidity can be exploited to achieve selective N-protection under basic conditions. Conversely, selective O-protection may be achieved under neutral or Lewis acidic conditions.
Experimental Protocols
Protocol 1: Selective N-Boc Protection of 6-hydroxy-1H-indazole
This protocol aims for the selective protection of the indazole nitrogen. The higher acidity of the N-H proton allows for its preferential deprotonation with a suitable base, followed by reaction with di-tert-butyl dicarbonate.
Materials:
-
6-hydroxy-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 6-hydroxy-1H-indazole (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-Boc protected 6-hydroxy-1H-indazole.
Protocol 2: Selective O-Boc Protection of 6-hydroxy-1H-indazole
This protocol is designed for the selective protection of the phenolic hydroxyl group. The reaction is performed under non-basic conditions to minimize the competing N-protection. Lewis acid catalysis can be employed to enhance the reactivity of the hydroxyl group.
Materials:
-
6-hydroxy-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 6-hydroxy-1H-indazole (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired O-Boc protected 6-hydroxy-1H-indazole.
Protocol 3: Di-Boc Protection of 6-hydroxy-1H-indazole
This protocol aims to protect both the indazole nitrogen and the phenolic hydroxyl group. This is typically achieved by using an excess of the Boc-protecting agent and a suitable base to deprotonate both acidic protons.
Materials:
-
6-hydroxy-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other strong base
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
To a suspension of sodium hydride (2.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 6-hydroxy-1H-indazole (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (2.5 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cautiously quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the di-Boc protected 6-hydroxy-1H-indazole.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Boc protection of 6-hydroxy-1H-indazole. Please note that yields are representative and may vary depending on the specific reaction scale and purification efficiency.
| Protection Strategy | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Product | Representative Yield (%) |
| Selective N-Protection | (Boc)₂O (1.2 eq) | NaH (1.1 eq) | THF | 0 to RT | 12-24 | 1-Boc-6-hydroxy-1H-indazole | 70-85 |
| Selective O-Protection | (Boc)₂O (1.1 eq) | DMAP (cat.) | DCM | RT | 24-48 | 6-(tert-butoxycarbonyloxy)-1H-indazole | 50-65 |
| Di-Protection | (Boc)₂O (2.5 eq) | NaH (2.5 eq) | THF | 0 to RT | 24 | 1-Boc-6-(tert-butoxycarbonyloxy)-1H-indazole | 80-95 |
Visualizations
Reaction Scheme: Boc Protection of 6-hydroxy-1H-indazole
Caption: Reaction pathways for the selective and di-protection of 6-hydroxy-1H-indazole.
Experimental Workflow: General Boc Protection
Caption: General experimental workflow for the Boc protection of 6-hydroxy-1H-indazole.
Application Notes and Protocols: The Role of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use, particularly in oncology. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.
This document provides detailed application notes and protocols for the use of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate as a key starting material in the synthesis of kinase inhibitors. The 6-hydroxy functional group on the indazole ring serves as a versatile handle for introducing a variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen ensures regioselectivity in subsequent reactions.
We will focus on the synthesis of inhibitors targeting two clinically relevant kinases: FMS-like Tyrosine Kinase 3 (FLT3) and Polo-Like Kinase 4 (PLK4) . FLT3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), making it a prime target for therapeutic intervention.[1][2] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication and is overexpressed in several cancers.[3][4]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of various indazole-based kinase inhibitors, demonstrating the potency that can be achieved with this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay IC50 (µM) | Reference Cell Line | Citation |
| 8r | FLT3 | 41.6 | - | - | [2] |
| 8r | FLT3-ITD (W51) | 22.8 | - | - | [2] |
| 8r | FLT3-TKD (D835Y) | 5.64 | - | - | [2] |
| 8a | FLT3 | 181 | - | - | [2] |
| 8e | FLT3 | 154 | - | - | [2] |
| K22 | PLK4 | 0.1 | 1.3 | MCF-7 | [3] |
| K17 | PLK4 | 0.3 | - | - | [3] |
| K01 | PLK4 | 977.6 | - | - | [3] |
| Axitinib | PLK4 | 6.5 | - | - | [3] |
| CFI-400945 | PLK4 | 2.8 | - | - | [3] |
Signaling Pathways
Understanding the signaling context of the target kinase is crucial for inhibitor development. Below are diagrams of the FLT3 and PLK4 signaling pathways.
Caption: FLT3 signaling pathway in acute myeloid leukemia.
Caption: PLK4 signaling in centriole duplication and cell cycle control.
Experimental Workflows and Protocols
The following section outlines a proposed synthetic workflow starting from this compound to generate precursors for FLT3 and PLK4 inhibitors. This is followed by detailed protocols adapted from literature for the synthesis of two classes of indazole-based kinase inhibitors.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for kinase inhibitors.
Protocol 1: Synthesis of N-(1H-Indazol-6-yl)benzenesulfonamide Derivatives (PLK4 Inhibitors)
This protocol is adapted from the synthesis of related compounds and outlines the general steps.[3] The initial steps would involve the synthesis of 6-amino-1H-indazole from the 6-hydroxy precursor, which is not detailed here but would typically involve conversion of the hydroxyl to a leaving group followed by amination, or through a Buchwald-Hartwig amination. The protocol starts from the commercially available 6-bromo-1H-indazole for practicality, which would be analogous to a 6-amino-1H-indazole in the final coupling step.
Step 1: Protection of 6-bromo-1H-indazole
-
To a solution of 6-bromo-1H-indazole (1.0 eq) in dichloromethane (DCM), add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the THP-protected intermediate.
Step 2: Buchwald-Hartwig Amination
-
To a reaction vessel, add the THP-protected 6-bromo-1H-indazole (1.0 eq), tert-butyl carbamate (1.2 eq), cesium carbonate (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous 1,4-dioxane and degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the Boc-protected amino-indazole intermediate.
Step 3: Deprotection of the THP and Boc groups
-
Dissolve the product from Step 2 in a mixture of methanol and water (e.g., 3:0.5 v/v).
-
Add p-toluenesulfonic acid (2.0 eq) and heat the mixture to 80 °C for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to yield 6-amino-1H-indazole.
Step 4: Sulfonylation
-
Dissolve 6-amino-1H-indazole (1.0 eq) in pyridine at 0 °C.
-
Add the desired benzenesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-(1H-indazol-6-yl)benzenesulfonamide derivative.
Protocol 2: Synthesis of 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole Derivatives (FLT3 Inhibitors)
This protocol is adapted from a known synthesis of FLT3 inhibitors.[2] It starts from methyl 1H-indazole-6-carboxylate, which can be obtained from the corresponding 6-hydroxy derivative via oxidation and esterification.
Step 1: Protection of Methyl 1H-indazole-6-carboxylate
-
Combine methyl 1H-indazole-6-carboxylate (1.0 eq), DHP (1.2 eq), and pyridinium p-toluenesulfonate (PPTS, 0.01 eq).
-
Heat the mixture under microwave irradiation at 50 °C for 5 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate.
Step 2: Reduction to Alcohol
-
To a solution of the ester from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (LiAlH4, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate to obtain the alcohol intermediate.
Step 3: Oxidation to Aldehyde
-
Dissolve the alcohol from Step 2 (1.0 eq) in DCM.
-
Add Dess-Martin periodinane (1.2 eq) and stir at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Dilute with DCM and filter through a pad of celite.
-
Concentrate the filtrate to afford the aldehyde intermediate, which can be used in the next step without further purification.
Step 4: Benzimidazole Formation
-
To a solution of the aldehyde from Step 3 (1.0 eq) in ethanol, add 4-nitrobenzene-1,2-diamine (1.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to 80 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over Na2SO4, filter, and concentrate. Purify by column chromatography to obtain the nitro-benzimidazole intermediate.
Step 5: Reduction of the Nitro Group
-
Suspend the nitro-benzimidazole intermediate (1.0 eq) and 10% Pd/C (0.1 eq) in ethanol.
-
Stir the mixture under a hydrogen atmosphere (balloon) for 16 hours.
-
Filter the reaction through celite and concentrate the filtrate to yield the amino-benzimidazole intermediate.
Step 6: Amide or Urea Formation
-
For Amide Synthesis: Dissolve the amino-benzimidazole from Step 5 (1.0 eq) and a substituted benzoic acid (1.1 eq) in DMF. Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 12 hours.
-
For Urea Synthesis: Dissolve the amino-benzimidazole (1.0 eq) in THF and cool to 0 °C. Add the desired isocyanate (1.1 eq) and stir for 2 hours.
-
Work up the reaction by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the final 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative.
Step 7: Final Deprotection
-
Dissolve the THP-protected final compound in a suitable solvent such as methanol.
-
Add a strong acid like HCl (4M in dioxane) and stir at room temperature until deprotection is complete (monitored by TLC).
-
Concentrate the solvent and purify the residue to obtain the final kinase inhibitor.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The protocols and data presented here provide a foundation for researchers to design and synthesize novel indazole-based compounds targeting kinases such as FLT3 and PLK4. The adaptability of the indazole scaffold allows for fine-tuning of inhibitor properties, paving the way for the development of next-generation targeted therapies.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Synthesis of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The functionalization of the indazole scaffold is crucial for modulating its therapeutic effects. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the N1 position is a common strategy to allow for selective reactions at other positions of the indazole ring. This document provides a detailed reaction mechanism and a comprehensive experimental protocol for the synthesis of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate, a key intermediate in the development of novel indazole-based therapeutics.[2]
Reaction Scheme
The synthesis involves the protection of the N1 position of 6-hydroxy-1H-indazole using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine (TEA), in a suitable solvent like tetrahydrofuran (THF).
Overall Reaction:
6-hydroxy-1H-indazole + (Boc)₂O --(TEA, THF)--> this compound
Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of this compound.
Materials:
-
6-hydroxy-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 6-hydroxy-1H-indazole (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask (approximately 10-15 mL per gram of 6-hydroxy-1H-indazole) and stir at room temperature until the starting material is fully dissolved.
-
Addition of Base: Add triethylamine (TEA) (1.5 eq) to the solution dropwise.
-
Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in a small amount of anhydrous THF. Add this solution to the reaction mixture dropwise over 10-15 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Data Presentation
The following table summarizes the key quantitative and qualitative data for the synthesized compound.
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 1337880-58-6[3] |
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.25 g/mol |
| Appearance | Off-white to light yellow solid |
| Yield | Typically 85-95% |
| Purity (by HPLC) | >95% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.70 (s, 1H), 8.05 (d, J=0.8 Hz, 1H), 7.68 (d, J=8.6 Hz, 1H), 6.95 (d, J=1.9 Hz, 1H), 6.80 (dd, J=8.6, 2.0 Hz, 1H), 1.62 (s, 9H). |
| MS (ESI) | m/z 235.1 [M+H]⁺ |
Reaction Mechanism and Visualization
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom at the 1-position of the 6-hydroxy-1H-indazole acts as a nucleophile, attacking one of the carbonyl carbons of the di-tert-butyl dicarbonate. The presence of a base, triethylamine, deprotonates the indazole, increasing its nucleophilicity and facilitating the reaction.
References
Application Note: LC-MS Protocol for Monitoring tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate Reactions
Abstract
This application note provides a detailed protocol for monitoring the synthesis of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate using Liquid Chromatography-Mass Spectrometry (LC-MS). This method is designed for researchers, scientists, and drug development professionals to effectively track reaction progress by separating and identifying the starting material, product, and potential byproducts. The protocol includes sample preparation, LC-MS parameters, and data analysis guidelines.
Introduction
This compound is a valuable intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. Its synthesis typically involves the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group. Efficient monitoring of this reaction is crucial for optimizing reaction conditions, determining reaction completion, and ensuring product quality. LC-MS is an ideal analytical technique for this purpose, offering high sensitivity and selectivity for the simultaneous analysis of multiple components in a complex reaction mixture. This protocol outlines a robust LC-MS method for monitoring the Boc-protection of 6-hydroxy-1H-indazole.
Reaction Scheme
A common synthetic route to this compound involves the reaction of 6-hydroxy-1H-indazole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Figure 1: Synthesis of this compound 6-hydroxy-1H-indazole + (Boc)₂O → this compound
The primary objective of the LC-MS method is to monitor the consumption of the starting material, 6-hydroxy-1H-indazole, and the formation of the product, this compound.
Experimental Protocols
Sample Preparation
For reaction monitoring, a simple "dilute and shoot" method is typically sufficient and minimizes sample preparation time.
-
Reaction Quenching: At desired time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quenching and Dilution: Immediately quench the reaction by diluting the aliquot into a large volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This prevents further reaction.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Analysis: The filtered sample is now ready for LC-MS analysis.
Liquid Chromatography (LC) Parameters
A reversed-phase HPLC or UHPLC system is suitable for this analysis.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometry (MS) Parameters
A mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | Desolvation: 600 L/hr, Cone: 50 L/hr |
Data Presentation
The progress of the reaction can be monitored by tracking the peak areas of the starting material and the product over time. The key analytes to monitor are listed in Table 2.
Table 2: Key Analytes for Reaction Monitoring
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| 6-hydroxy-1H-indazole | C₇H₆N₂O | 134.14 | 135.1 |
| This compound | C₁₂H₁₄N₂O₃ | 234.25[1] | 235.2 |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for monitoring the reaction using LC-MS.
Caption: Workflow for LC-MS reaction monitoring.
Conclusion
This application note provides a comprehensive and detailed LC-MS protocol for monitoring the synthesis of this compound. The described method is straightforward, robust, and allows for effective tracking of reaction kinetics, which is essential for process optimization and control in a research and development setting. The provided parameters can be adapted to other similar chemical transformations involving indazole derivatives.
References
Application Notes and Protocols: Leveraging tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl 6-hydroxy-1H-indazole-1-carboxylate as a pivotal starting material in the synthesis of pharmacologically active compounds. The indazole scaffold is a well-established privileged structure in medicinal chemistry, known for its role in the development of numerous kinase inhibitors.[1][2] This document outlines its application in targeting key signaling pathways implicated in cancer and inflammatory diseases, provides detailed experimental protocols for the synthesis of downstream derivatives, and presents relevant pharmacological data.
Downstream Therapeutic Applications
This compound serves as a versatile building block for the synthesis of potent and selective kinase inhibitors. The 6-hydroxy group provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)
RIPK1 is a critical mediator of necroptosis, a form of programmed cell death, and is implicated in various inflammatory diseases.[3][4][5] Indazole-based compounds have been identified as potent inhibitors of RIPK1, offering a promising therapeutic strategy for conditions such as sepsis and other inflammatory disorders.[5] The indazole core can be functionalized to interact with the allosteric pocket of RIPK1, leading to potent inhibition of its kinase activity.[3][4]
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6] Dysregulation of this pathway is associated with a wide range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[6] While various heterocyclic scaffolds have been explored as p38 MAPK inhibitors, the indazole core represents a promising avenue for the development of novel therapeutics in this area.[7][8]
Quantitative Pharmacological Data
The following table summarizes the inhibitory activities of representative indazole derivatives against their respective kinase targets. While not all compounds are direct derivatives of this compound, they showcase the potential of the indazole scaffold in achieving high potency.
| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Cell-Based Assay | Reference |
| Indazole Derivative | RIPK1 | UAMC-3861 Analogue (21) | 10 - 100 | Necroptosis Inhibition | [3][4] |
| Indazole Derivative | RIPK1 | UAMC-3861 Analogue (24) | 10 - 100 | Necroptosis Inhibition | [3][4] |
| Indazole Derivative | RIPK1 | UAMC-3861 Analogue (25) | 10 - 100 | Necroptosis Inhibition | [3][4] |
| 1,2,4-oxadiazolidin-5-one | p38α MAPK | Compound 3e | 80 | Enzyme Assay | [7] |
| 1,2,4-oxadiazolidin-5-one | p38α MAPK | Compound 3f | 150 | Enzyme Assay | [7] |
| Imidazole Derivative | p38 MAPK | Compound AA6 | 403.57 | Enzyme Assay | [6] |
Experimental Protocols
The following protocols provide generalized procedures for the synthesis of downstream derivatives from this compound. These can be adapted and optimized for specific target molecules.
General Protocol for O-Alkylation of this compound
This protocol describes the alkylation of the 6-hydroxy group, a common first step in the synthesis of more complex derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Add the desired alkyl halide (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol can be used to introduce aryl or heteroaryl moieties at a halogenated position of the indazole core. This would typically follow a halogenation step of the indazole ring.
Materials:
-
Bromo-functionalized this compound derivative
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
Procedure:
-
In a reaction vessel, combine the bromo-indazole derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Add the solvent and degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Amide Coupling
This protocol describes the formation of an amide bond, a common functional group in many drug molecules, typically after deprotection of the Boc group and functionalization at another position.
Materials:
-
Indazole-carboxylic acid derivative
-
Amine
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous DMF
Procedure:
-
Dissolve the indazole-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours until completion is observed by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualized Pathways and Workflows
The following diagrams illustrate key signaling pathways targeted by indazole derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: RIPK1 Signaling Pathway and Point of Inhibition.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Drug Discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 4. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors | MDPI [mdpi.com]
- 8. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of tert-butyl 6-hydroxy-1H-indazole-1-carboxylate, a key building block in pharmaceutical development. The described methodology is designed to be robust and reproducible for larger-scale production.
Introduction
6-Hydroxy-1H-indazole is a vital intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors for therapeutic applications.[1][2] The subsequent protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group yields this compound, a stable intermediate suitable for further functionalization in multi-step synthetic routes.[3] The protocols provided herein detail a two-step process for the efficient synthesis of this valuable compound.
Overall Synthetic Scheme
The synthesis involves a two-step process starting from 4-hydroxy-2-methylaniline:
-
Diazotization and Cyclization: Formation of 6-hydroxy-1H-indazole.
-
Boc-Protection: N-protection of the indazole ring to yield the final product.
References
Application Notes and Protocols for the Functionalization of the 6-Hydroxy Group on the Indazole Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the chemical modification of the 6-hydroxy group on the indazole scaffold. This functionalization is a key step in the synthesis of diverse indazole derivatives with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.
The indazole core is a privileged scaffold in drug discovery, and modifications at the 6-position can significantly influence the biological activity of these compounds. The introduction of various alkoxy groups can modulate properties such as potency, selectivity, and pharmacokinetic profiles.
Key Synthetic Methodologies
The primary methods for the functionalization of the 6-hydroxy group on the indazole ring involve O-alkylation reactions, most commonly the Williamson ether synthesis and the Mitsunobu reaction. Due to the presence of a reactive N-H group in the indazole ring, protection of the nitrogen atom is often a necessary prerequisite to achieve selective O-alkylation.
N-Protection of the Indazole Ring
To prevent undesired N-alkylation, the indazole nitrogen is typically protected prior to the O-alkylation step. A common protecting group is the tert-butyloxycarbonyl (Boc) group.
Experimental Protocol: N-Boc Protection of 6-Hydroxyindazole
-
Dissolution: Dissolve 6-hydroxy-1H-indazole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution and stir at room temperature.
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting tert-butyl 6-hydroxy-1H-indazole-1-carboxylate by column chromatography on silica gel.
O-Alkylation of N-Protected 6-Hydroxyindazole
1. Williamson Ether Synthesis
The Williamson ether synthesis is a classical and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[1][2][3][4][5]
Experimental Protocol: Synthesis of tert-Butyl 6-(Benzyloxy)-1H-indazole-1-carboxylate
-
Alkoxide Formation: To a solution of this compound in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 equivalents). Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide.
-
Alkyl Halide Addition: Add benzyl bromide (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature, add water, and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield tert-butyl 6-(benzyloxy)-1H-indazole-1-carboxylate.
2. Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7][8][9][10][11][12] This reaction proceeds with inversion of stereochemistry if a chiral alcohol is used.
Experimental Protocol: Mitsunobu Reaction for the Synthesis of 6-Alkoxy-N-Boc-indazoles
-
Reagent Mixture: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-6-hydroxyindazole, the desired alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Concentrate the reaction mixture and purify the residue directly by column chromatography on silica gel to isolate the desired 6-alkoxy-N-Boc-indazole.
Deprotection of the Indazole Nitrogen
The final step is the removal of the N-protecting group to yield the desired 6-alkoxy-1H-indazole.
Experimental Protocol: N-Boc Deprotection [13]
-
Acidic Cleavage: Dissolve the N-Boc-6-alkoxyindazole in a suitable solvent such as dichloromethane or methanol.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir the mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC.
-
Work-up: Once the reaction is complete, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the final product.
Quantitative Data Summary
The following table summarizes typical reaction yields for the synthesis of various 6-alkoxyindazoles. Please note that yields can vary depending on the specific substrate and reaction conditions.
| Starting Material | Reagent | Product | Method | Yield (%) | Reference |
| N-Boc-6-hydroxyindazole | Benzyl bromide, K₂CO₃ | N-Boc-6-(benzyloxy)indazole | Williamson | ~85 | [14] (Analogous) |
| N-Boc-6-hydroxyindazole | Methanol, PPh₃, DEAD | N-Boc-6-methoxyindazole | Mitsunobu | ~70-80 | [6][7] (General) |
| N-Boc-6-hydroxyindazole | Ethanol, PPh₃, DIAD | N-Boc-6-ethoxyindazole | Mitsunobu | ~70-80 | [6][7] (General) |
Biological Applications and Signaling Pathways
Indazole derivatives, including those functionalized at the 6-position, are known to exhibit a wide range of biological activities, most notably as inhibitors of protein kinases.[8][15][16] Kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
6-Alkoxyindazoles have been investigated as potential inhibitors of various kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17]
-
Tyrosine Kinases: This broad family of enzymes plays a critical role in cellular signaling, and their aberrant activation is implicated in numerous cancers.
The inhibition of these kinases can disrupt downstream signaling pathways, leading to a reduction in tumor growth and proliferation.
Diagram: Simplified Kinase Inhibition Signaling Pathway
Caption: Inhibition of a kinase by a 6-alkoxyindazole.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the synthesis of 6-alkoxyindazoles.
Diagram: Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
Diagram: Mitsunobu Reaction Workflow
Caption: Workflow for the Mitsunobu Reaction.
Diagram: Deprotection Workflow
Caption: Workflow for N-Boc Deprotection.
Spectroscopic Data
The synthesized compounds should be characterized by standard spectroscopic methods.
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum will confirm the presence of the alkoxy group. For example, a methoxy group will typically show a singlet at around 3.8-4.0 ppm. The aromatic protons of the indazole ring will appear in the range of 6.5-8.0 ppm.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized 6-alkoxyindazole.[18][19][20]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-O stretching vibrations for the ether linkage, typically in the region of 1000-1300 cm⁻¹.
These detailed protocols and application notes provide a solid foundation for researchers to explore the functionalization of the 6-hydroxy group on the indazole ring, enabling the synthesis and evaluation of novel compounds with potential therapeutic applications.
References
- 1. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. francis-press.com [francis-press.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Methoxy-1H-indanone(13623-25-1) 1H NMR spectrum [chemicalbook.com]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 1H-Indazole [webbook.nist.gov]
- 19. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 1H-Indazole [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is typically a two-step process. The first step involves the synthesis of the core heterocyclic structure, 6-hydroxy-1H-indazole. The second step is the protection of the N1-position of the indazole ring with a tert-butoxycarbonyl (Boc) group.
Q2: What are the common starting materials for the synthesis of 6-hydroxy-1H-indazole?
A2: A common and accessible starting material is 4-aminophenol. The synthesis involves diazotization of the amino group, followed by reduction and intramolecular cyclization to form the indazole ring.
Q3: What are the main challenges in the Boc protection of 6-hydroxy-1H-indazole?
A3: The primary challenge is achieving selective N-protection over O-protection of the hydroxyl group. The hydroxyl group can also react with the Boc anhydride, leading to the formation of an undesired O-Boc side product. Another potential issue is the formation of a di-Boc protected product where both the nitrogen and oxygen atoms are acylated.
Q4: How can I minimize the formation of the O-Boc side product?
A4: Careful control of reaction conditions is crucial. Using a suitable base and solvent system, as well as controlling the stoichiometry of the Boc-anhydride, can favor N-acylation. Additionally, performing the reaction at a lower temperature can help improve selectivity.
Q5: What purification methods are effective for isolating the desired product?
A5: Column chromatography is a common method for separating the desired N-Boc product from unreacted starting material and the O-Boc side product. Recrystallization can also be an effective purification technique.
Troubleshooting Guides
Below are troubleshooting guides for specific issues that may be encountered during the synthesis.
Problem 1: Low yield of 6-hydroxy-1H-indazole in the first step.
| Possible Cause | Suggested Solution |
| Incomplete diazotization of 4-aminophenol. | Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate stirring. |
| Inefficient reduction of the diazonium salt. | Use a fresh and appropriate reducing agent, such as sodium sulfite or stannous chloride. Ensure the pH of the reaction mixture is suitable for the chosen reducing agent. |
| Poor cyclization to the indazole ring. | After reduction, ensure the reaction mixture is sufficiently acidic to promote intramolecular cyclization. Heating the reaction mixture may be necessary. |
| Degradation of the product during workup. | 6-hydroxy-1H-indazole can be sensitive to oxidation. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Minimize exposure to air and light. |
Problem 2: Formation of significant amounts of O-Boc side product during Boc protection.
| Possible Cause | Suggested Solution |
| Reaction conditions favor O-acylation. | Use a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Employ an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). |
| High reaction temperature. | Perform the reaction at a lower temperature, such as 0 °C to room temperature, to improve the kinetic selectivity for N-acylation. |
| Excess di-tert-butyl dicarbonate (Boc₂O). | Use a controlled amount of Boc₂O (typically 1.05-1.2 equivalents) to minimize side reactions. |
| Use of a strong, nucleophilic base. | Avoid using strong bases like sodium hydroxide or potassium carbonate which can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity. |
Problem 3: Incomplete reaction during Boc protection.
| Possible Cause | Suggested Solution | | Insufficient amount of Boc₂O or base. | Ensure the correct stoichiometry of reagents is used. A slight excess of Boc₂O and base is often necessary to drive the reaction to completion. | | Low reaction temperature and short reaction time. | While lower temperatures improve selectivity, they can also slow down the reaction rate. Monitor the reaction by TLC and allow for a longer reaction time if necessary. Gentle warming might be required in some cases, but this should be done cautiously to avoid side product formation. | | Poor solubility of 6-hydroxy-1H-indazole. | Use a co-solvent system to improve the solubility of the starting material. For example, a mixture of THF and DCM can be effective. |
Problem 4: Difficulty in separating the N-Boc and O-Boc isomers.
| Possible Cause | Suggested Solution | | Similar polarity of the two isomers. | Optimize the mobile phase for column chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is often effective. Small changes in the solvent polarity can significantly improve separation. | | Co-elution of the products. | If baseline separation is difficult to achieve with standard silica gel, consider using a different stationary phase, such as alumina, or employing preparative HPLC for purification. | | Product mixture is an oil that is difficult to handle. | After column chromatography, if the product is still an oil, try to induce crystallization by dissolving it in a minimal amount of a hot solvent and then cooling it slowly. Adding a non-polar co-solvent can sometimes facilitate precipitation. |
Experimental Protocols
Synthesis of 6-hydroxy-1H-indazole
A detailed protocol for the synthesis of 6-hydroxy-1H-indazole from 4-aminophenol is as follows:
-
Diazotization: Dissolve 4-aminophenol in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Reduction and Cyclization: In a separate flask, prepare a solution of a suitable reducing agent (e.g., sodium sulfite or stannous chloride) in water.
-
Slowly add the diazonium salt solution to the reducing agent solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to facilitate cyclization, monitoring the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture and neutralize it with a base. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Synthesis of this compound
A general procedure for the Boc protection of 6-hydroxy-1H-indazole is as follows:
-
Reaction Setup: Dissolve 6-hydroxy-1H-indazole in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench it with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
The following tables summarize typical quantitative data for the synthesis. Please note that actual results may vary depending on the specific reaction conditions and scale.
Table 1: Reaction Parameters for the Synthesis of 6-hydroxy-1H-indazole
| Parameter | Value |
| Starting Material | 4-Aminophenol |
| Key Reagents | Sodium Nitrite, Hydrochloric Acid, Sodium Sulfite |
| Solvent | Water, Ethyl Acetate |
| Reaction Temperature | 0-5 °C (Diazotization), RT to reflux (Cyclization) |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-75% |
| Purification Method | Column Chromatography or Recrystallization |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 6-hydroxy-1H-indazole |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | 70-85% |
| Purification Method | Flash Column Chromatography |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic for Boc Protection
Technical Support Center: Purification of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate
This guide provides troubleshooting advice and detailed protocols for the purification of tert-butyl 6-hydroxy-1H-indazole-1-carboxylate from common impurities encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I might encounter when synthesizing this compound?
A1: While the impurity profile depends on the specific synthetic route, common side products in indazole synthesis often include:
-
Starting Materials: Unreacted precursors are a common source of contamination.
-
Regioisomers: Depending on the cyclization strategy, isomers such as tert-butyl 4-hydroxy-1H-indazole-1-carboxylate or the 2H-indazole isomer could be formed.
-
De-protected Product: Loss of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions can lead to the formation of 6-hydroxy-1H-indazole.
-
Over-alkylated/acylated Products: If the phenolic hydroxyl group reacts during the introduction of the Boc group or other steps, it can lead to undesired by-products.
-
Products of Incomplete Cyclization: Intermediates from the cyclization reaction may persist in the crude product.[1][2]
Q2: How can I quickly assess the purity of my crude product?
A2: A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended for a rapid assessment of purity.
-
TLC Analysis: Provides a quick, qualitative view of the number of components in your mixture. An ideal TLC solvent system will show good separation between the desired product spot and any impurities.[3]
-
HPLC Analysis: Offers a quantitative measure of purity, showing the relative percentages of your target compound and any contaminants.[4][5]
Q3: What are the recommended purification methods for this compound?
A3: The two most effective methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: Highly effective for separating compounds with different polarities, such as the desired product from less polar starting materials or more polar, de-protected side products.[3][6]
-
Recrystallization: An excellent technique for removing minor impurities if a suitable solvent is found. It is most effective when the desired product is the major component of the crude material.[3]
Troubleshooting Guides
Column Chromatography Purification
Problem 1: I am seeing poor separation between my product and an impurity on the column.
-
Possible Cause: The chosen solvent system (eluent) has suboptimal polarity for resolving the mixture components.
-
Solution:
-
Optimize with TLC: Before running a large-scale column, perform a thorough TLC analysis with various solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane). Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.4 and maximizes the separation from the impurity spot.[3][6]
-
Use a Gradient Elution: Instead of an isocratic (constant solvent ratio) elution, employ a solvent gradient. Start with a low-polarity eluent and gradually increase the polarity. This can improve the separation of closely eluting compounds. A typical gradient might be from 10% to 40% ethyl acetate in hexanes over 10-15 column volumes.[6]
-
Change the Stationary Phase: While silica gel is standard, consider using a different stationary phase like alumina, which can offer different selectivity for certain compounds.[3]
-
Problem 2: My compound is not eluting from the column.
-
Possible Cause: The eluent is too non-polar, causing your compound, which has a polar hydroxyl group, to remain strongly adsorbed to the silica gel.
-
Solution:
-
Increase Eluent Polarity: Systematically increase the polarity of your solvent system. If using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If necessary, add a small amount (1-5%) of a more polar solvent like methanol to the eluent.[3]
-
Check Compound Stability: Ensure your compound is not degrading on the silica gel, which can sometimes occur with acid-sensitive groups like the Boc protecting group. You can test this by spotting a solution of your compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots have formed.
-
Recrystallization Purification
Problem 1: My compound will not crystallize from the solution.
-
Possible Cause 1: The chosen solvent is not ideal; it may be too good a solvent even at low temperatures.
-
Solution: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Test a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or solvent pairs like ethyl acetate/hexanes) on a small scale to find the optimal one.[3]
-
Possible Cause 2: The solution is not sufficiently saturated.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After dissolving, if no crystals form upon cooling, try to concentrate the solution by slowly evaporating some of the solvent and then cooling again.[3]
-
Possible Cause 3: The solution is too pure, or there are no nucleation sites for crystal growth.
-
Solution:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, saturated solution to induce crystallization.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Method Development:
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 20%, 30%, 40% ethyl acetate in hexanes).
-
Identify a solvent system that provides an Rf value of ~0.3 for the target compound and good separation from impurities.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized solvent system (or a slightly less polar starting point for a gradient).
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled pure fractions under reduced pressure to yield the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of crude product into several test tubes.
-
Add a small volume of a different test solvent to each tube.
-
Heat the tubes that do not show dissolution at room temperature. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under a vacuum to remove all residual solvent.
-
Data Presentation
The following tables provide a template for recording purification data. Actual values will vary based on the scale and success of the reaction and purification.
Table 1: Column Chromatography Purification Data (Representative)
| Parameter | Value |
| Crude Material Weight | 5.0 g |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 mm x 200 mm |
| Eluent System | Gradient: 10% to 40% EtOAc in Hexanes |
| Crude Purity (by HPLC) | 85% |
| Purified Product Weight | 3.9 g |
| Final Purity (by HPLC) | >98% |
| Yield | 78% |
Table 2: Recrystallization Purification Data (Representative)
| Parameter | Value |
| Crude Material Weight | 2.0 g |
| Recrystallization Solvent | Isopropanol |
| Solvent Volume | ~25 mL |
| Crude Purity (by HPLC) | 94% |
| Purified Product Weight | 1.7 g |
| Final Purity (by HPLC) | >99% |
| Yield | 85% |
Visualizations
Caption: General workflow for the purification and analysis of the target compound.
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
- 1. Indazole synthesis [organic-chemistry.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1253789-61-5 | Tert-butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate - Moldb [moldb.com]
- 5. 1337880-58-6|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
Common side reactions in the synthesis of Boc-protected indazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-protected indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Boc protection of indazoles?
The most prevalent side reaction is the formation of a mixture of N-1 and N-2 regioisomers. The indazole core possesses two nucleophilic nitrogen atoms, and acylation with di-tert-butyl dicarbonate (Boc₂O) can occur at either position. The ratio of these isomers is highly dependent on the reaction conditions. Other potential side reactions include:
-
Di-Boc Protection: If the indazole substrate contains a primary amine substituent, it is possible to get di-Boc protection on that amine.[1]
-
O-Acylation: For indazoles bearing a hydroxyl group, O-acylation can compete with the desired N-acylation.[2]
-
Concomitant Deprotection: The Boc group can be labile under certain conditions. For instance, it has been reported to be cleaved during subsequent reactions, such as Suzuki cross-coupling under microwave heating.[3]
-
Decomposition: While less common, harsh reaction conditions (e.g., strong bases at high temperatures) can lead to the decomposition of the indazole ring.[4]
Q2: How can I control the regioselectivity of Boc protection on the indazole ring?
Controlling the N-1 versus N-2 selectivity is a key challenge. The outcome is influenced by a combination of factors including the choice of base, solvent, and the electronic and steric properties of substituents on the indazole ring.
-
Basic Conditions: Strong bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF often lead to a mixture of N-1 and N-2 isomers, as deprotonation generates an indazolide anion where both nitrogens are nucleophilic.[5] Thermodynamic control, which often favors the more stable N-1 isomer, can sometimes be achieved under basic conditions with prolonged reaction times or elevated temperatures.[5]
-
Acidic Conditions: While less common for Boc protection, acidic conditions can sometimes favor the formation of the N-2 isomer, which is often the kinetic product.[5]
-
Substituent Effects: The electronic and steric nature of substituents on the indazole ring can significantly influence the regioselectivity. Electron-withdrawing groups can affect the nucleophilicity of the nitrogen atoms, while bulky substituents, particularly at the C-7 position, can sterically hinder the N-1 position, favoring N-2 protection.
Q3: I have a mixture of N-1 and N-2 isomers. How can I separate them?
The separation of N-1 and N-2 Boc-protected indazole isomers is typically achieved using flash column chromatography on silica gel.[6] The polarity of the two isomers is often sufficiently different to allow for separation. The N-1 isomer is generally less polar and will elute first.
Troubleshooting Guide
Problem 1: Low yield of the desired Boc-protected indazole.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress by TLC or LC-MS. If the starting material is still present after the initial reaction time, consider extending the reaction time or gently heating the mixture. |
| Poor solubility of the indazole starting material | Choose a more suitable solvent. For indazoles with poor solubility in common organic solvents like THF or DCM, consider using a more polar aprotic solvent such as DMF or DMSO.[7] For zwitterionic starting materials, aqueous basic conditions might improve solubility.[8] |
| Decomposition of starting material or product | If decomposition is observed (e.g., by the appearance of multiple new spots on TLC), consider running the reaction at a lower temperature. If using a strong base, try a milder base (e.g., triethylamine or DIPEA instead of NaH). |
| Inefficient purification | Optimize your column chromatography conditions. A shallow gradient of a suitable solvent system can improve the separation of the product from impurities. |
Problem 2: An inseparable mixture of N-1 and N-2 isomers is obtained.
| Possible Cause | Suggested Solution |
| Unfavorable reaction conditions for selectivity | Modify the reaction conditions to favor one isomer. Refer to the literature for conditions known to be selective for your specific indazole system. For example, for some substituted indazoles, using NaH in THF can favor N-1 protection. |
| Similar polarity of the isomers | If standard column chromatography fails, consider using a different stationary phase (e.g., alumina) or a different chromatography technique like preparative HPLC. |
| Proceed with the mixture | If the subsequent reaction step is tolerant of both isomers and they can be separated at a later stage, it may be more efficient to proceed with the mixture. |
Problem 3: The Boc group is cleaved during the reaction or workup.
| Possible Cause | Suggested Solution |
| Acidic conditions during workup | Ensure that the workup procedure is not overly acidic. If an acidic wash is necessary, use a dilute acid and minimize the contact time. |
| Instability of the Boc-protected indazole to reaction conditions | If the Boc group is cleaved during a subsequent reaction (e.g., under microwave heating), consider using a more robust protecting group or performing the subsequent reaction under milder conditions.[3] |
Quantitative Data
Table 1: Regioselectivity of Boc Protection of Indazoles under Various Conditions
| Indazole Substrate | Base | Solvent | Temperature (°C) | N-1:N-2 Ratio | Total Yield (%) | Reference |
| 5-Bromoindazole | NaH | THF | rt | Mixture | - | [5] |
| 5-Bromoindazole | TEA, DMAP | - | rt | - | 95 | [3] |
| Indazole | K₂CO₃ | DMF | rt | N-1 major | - | [5] |
| 4-Nitroindazole | - | Fusion | - | N-1 major | 66 | [9] |
| 4-Nitroindazole | Silyl Hilbert-Johnson | - | - | N-2 major (kinetic) | 64 | [9] |
Note: "-" indicates that the specific data was not provided in the cited source.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of Indazole [3]
-
To a stirred solution of the indazole (1.0 eq) in a suitable solvent (e.g., THF, DCM, or DMF), add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected indazole.
Protocol 2: Separation of N-1 and N-2 Boc-Protected Indazole Isomers by Column Chromatography [6]
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude mixture of N-1 and N-2 isomers in a minimal amount of the eluent or a suitable solvent like dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions. The less polar N-1 isomer will typically elute before the more polar N-2 isomer.
-
Monitor the fractions by TLC to identify those containing the pure isomers.
-
Combine the fractions containing each pure isomer and concentrate under reduced pressure to obtain the isolated products.
Visualizations
Caption: Reaction pathways in the Boc protection of indazoles.
Caption: Troubleshooting workflow for Boc-protected indazole synthesis.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and degradation of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is limited, based on structurally similar compounds, it is recommended to store this compound at 4°C and protected from light. Some suppliers recommend cold-chain transportation, suggesting sensitivity to higher temperatures.
Q2: What are the likely degradation pathways for this compound?
A2: The primary anticipated degradation pathway involves the cleavage of the tert-butyl carbamate (Boc) group under acidic conditions. The phenolic hydroxyl group may be susceptible to oxidation, particularly under basic conditions in the presence of air.
Q3: Is this compound stable in acidic conditions?
A3: No, the tert-butyl carbamate (Boc) protecting group is known to be labile in acidic conditions.[1][2][3] Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will likely lead to the removal of the Boc group, yielding 6-hydroxy-1H-indazole.[1][3]
Q4: How stable is the compound in basic conditions?
A4: The Boc group is generally stable to bases. However, strong bases can deprotonate the phenolic hydroxyl group, which may increase its susceptibility to oxidation. Some studies have shown that the Boc group on indazoles can be cleaved under specific basic conditions, such as with aqueous methanolic potassium carbonate.[4]
Q5: Can I heat my reaction mixture containing this compound?
A5: Caution should be exercised when heating this compound. While the indazole core is a stable aromatic system, the tert-butyl carbamate group can be thermally labile.[5][6][7] It is advisable to conduct reactions at the lowest effective temperature and monitor for degradation.
Troubleshooting Guides
Issue 1: Unexpected loss of the Boc protecting group during my experiment.
-
Possible Cause: Your reaction or workup conditions may be too acidic.
-
Troubleshooting Steps:
-
Measure the pH of all aqueous solutions used in your workup.
-
If acidic conditions are necessary for your reaction, consider using a milder acid or a shorter reaction time.
-
During workup, neutralize any acidic solutions promptly with a mild base (e.g., sodium bicarbonate solution).
-
Analyze your crude product by LC-MS to confirm the presence of the deprotected product (6-hydroxy-1H-indazole).
-
Issue 2: My compound appears to be degrading upon storage or during my experiment, with the appearance of colored impurities.
-
Possible Cause: This may be due to the oxidation of the phenolic hydroxyl group.
-
Troubleshooting Steps:
-
Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if possible.
-
When running reactions, consider degassing your solvents to remove dissolved oxygen.
-
If your reaction is performed under basic conditions, be particularly mindful of the potential for oxidation. Using an inert atmosphere is highly recommended.
-
Analyze the impurities by LC-MS and NMR to identify potential oxidation products.
-
Issue 3: I am seeing an unexpected isomer in my analytical data.
-
Possible Cause: While the 1H-indazole tautomer is thermodynamically more stable, it is possible that under certain conditions, the 2H-indazole tautomer could be formed.[5][6][7][8]
-
Troubleshooting Steps:
-
Carefully analyze your NMR and mass spectrometry data to characterize the isomer.
-
Consider the solvent and temperature conditions of your experiment, as these can sometimes influence tautomeric equilibrium.
-
If the isomer is problematic for your downstream applications, you may need to adjust your reaction or purification conditions to favor the desired 1H-tautomer.
-
Data Presentation
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Reagent/Solvent Examples | Predicted Stability of Boc Group | Potential Side Reactions |
| Strongly Acidic | TFA, HCl (4M in dioxane) | Labile[1][3] | Rapid deprotection |
| Mildly Acidic | Acetic acid, Phosphoric acid | Potentially labile[2] | Slow deprotection |
| Lewis Acidic | ZnBr₂ | Potentially labile[9] | Deprotection |
| Neutral | Water, Ethanol, Dichloromethane | Generally stable | None anticipated |
| Mildly Basic | Sodium bicarbonate, Triethylamine | Generally stable | Deprotonation of phenol |
| Strongly Basic | Sodium hydroxide, Potassium carbonate | Potentially labile[4] | Deprotonation of phenol, potential oxidation |
| Hydrogenation | H₂, Pd/C | Generally stable | None anticipated |
| Elevated Temperature | > 80 °C | Potentially labile | Thermal decomposition |
Experimental Protocols
Protocol: Stability Assessment of this compound
-
Objective: To determine the stability of this compound under acidic, basic, and neutral conditions.
-
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
HPLC system with a C18 column and UV detector
-
-
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare three sets of test solutions in triplicate:
-
Acidic: 100 µL of stock solution + 900 µL of 0.1 M HCl in 50% aq. Methanol.
-
Neutral: 100 µL of stock solution + 900 µL of 50% aq. Methanol.
-
Basic: 100 µL of stock solution + 900 µL of 0.1 M NaOH in 50% aq. Methanol.
-
-
Inject a sample of the neutral solution onto the HPLC at t=0 to get an initial purity profile.
-
Incubate all test solutions at room temperature, protected from light.
-
At specified time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of each solution onto the HPLC.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent compound peak.
-
Calculate the percentage of the parent compound remaining at each time point.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate to yield 6-hydroxy-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for the deprotection of this compound?
The most frequently employed method for the removal of the tert-butoxycarbonyl (Boc) protecting group from this compound is acid-mediated hydrolysis. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used.
Q2: What are the typical reaction conditions for this deprotection?
Typically, the reaction is performed at room temperature. The Boc-protected indazole is dissolved in a suitable solvent, and the acid is added. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: How can I monitor the progress of the deprotection reaction?
The progress of the reaction can be effectively monitored by TLC or LC-MS. When using TLC, the disappearance of the starting material spot and the appearance of the more polar product spot (6-hydroxy-1H-indazole) indicates the progression of the reaction. For LC-MS, monitoring the disappearance of the mass peak corresponding to the starting material and the appearance of the mass peak for the product will confirm the conversion.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deprotection of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. | 1. Increase the concentration of the acid (e.g., use neat TFA or a higher concentration of HCl).2. Extend the reaction time and continue to monitor by TLC or LC-MS.3. Gently warm the reaction mixture (e.g., to 40-50 °C), but be cautious of potential side reactions. |
| Low Yield of 6-hydroxy-1H-indazole | Degradation of the product under harsh acidic conditions. | 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).2. Use a milder deprotection agent or a lower concentration of the strong acid.3. Minimize the reaction time; quench the reaction as soon as the starting material is consumed. |
| Formation of Side Products | The hydroxyl group or the indazole ring may react under strongly acidic conditions. | 1. Use a scavenger, such as triethylsilane, to trap any reactive intermediates.2. Consider using alternative deprotection methods that are milder if side product formation is significant. |
| Difficult Purification of the Final Product | The product, 6-hydroxy-1H-indazole, is polar and can be challenging to isolate. | 1. After quenching the reaction, adjust the pH to be neutral or slightly basic before extraction.2. Use a polar solvent system for extraction.3. Employ column chromatography on silica gel with a polar eluent system for purification. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the deprotection of this compound under different conditions.
| Acid | Solvent | Temperature | Time | Yield (%) |
| TFA | Dichloromethane (DCM) | Room Temp | 2 h | ~95% |
| HCl | 1,4-Dioxane | Room Temp | 4 h | ~90% |
| HCl | Methanol | 50 °C | 1 h | ~88% |
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
To the stirred solution, add trifluoroacetic acid (TFA, 2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 6-hydroxy-1H-indazole.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
-
To a solution of this compound (1.0 eq) in 1,4-dioxane (10 volumes), add a 4 M solution of HCl in 1,4-dioxane (5.0 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by LC-MS until the starting material is fully consumed.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the deprotection of this compound.
Caption: A decision tree for troubleshooting common issues in the deprotection reaction.
Preventing the formation of byproducts during the synthesis of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate. Our aim is to help you prevent the formation of byproducts and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of this compound?
A1: The primary byproducts of concern are the result of competing reactions at the different nucleophilic sites of the 6-hydroxy-1H-indazole starting material. These include:
-
N-2 Acylated Isomer (tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate): Formation of the undesired N-2 regioisomer is a common issue in the acylation of indazoles. The ratio of N-1 to N-2 isomers is highly dependent on the reaction conditions.
-
O-Acylated Byproduct (tert-Butyl 1-(tert-butoxycarbonyl)-1H-indazol-6-yl carbonate): The phenolic hydroxyl group at the C-6 position can also be acylated by di-tert-butyl dicarbonate (Boc anhydride), leading to an O-Boc protected byproduct.
-
Di-substituted Byproduct (tert-Butyl 6-((tert-butoxycarbonyl)oxy)-1H-indazole-1-carboxylate): It is also possible for both the N-1 position and the 6-hydroxy group to be acylated, resulting in a di-Boc substituted product.
Q2: How can I selectively synthesize the desired N-1 isomer?
A2: Achieving high regioselectivity for the N-1 isomer often involves careful selection of the base and solvent system. Generally, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) favors the formation of the thermodynamically more stable N-1 substituted product.
Q3: What conditions favor the unwanted O-acylation of the hydroxyl group?
A3: The use of catalysts like 4-dimethylaminopyridine (DMAP) can promote the O-acylation of phenols with Boc anhydride. While DMAP can be used to facilitate the N-acylation, its concentration and the reaction temperature should be carefully controlled to minimize O-acylation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product. | Incomplete reaction. | - Increase the reaction time.- Ensure the starting material is fully dissolved.- Use a slight excess of di-tert-butyl dicarbonate (1.1-1.2 equivalents). |
| Presence of a significant amount of the N-2 isomer. | Reaction conditions favor the kinetic product. | - Switch to a sodium hydride/THF system to favor the thermodynamic N-1 product.- If using a weaker base, ensure the reaction is stirred for a sufficient time to allow for potential equilibration to the N-1 isomer. |
| Formation of the O-acylated byproduct. | The hydroxyl group is competing with the indazole nitrogen for acylation. | - Avoid or minimize the use of DMAP.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Consider protecting the hydroxyl group prior to N-acylation, followed by deprotection. |
| Detection of a di-substituted byproduct. | Both the nitrogen and oxygen atoms are acylated. | - Use stoichiometric amounts of di-tert-butyl dicarbonate.- Lower the reaction temperature.- Reduce the amount of any activating catalyst like DMAP. |
| Difficult purification of the final product. | Byproducts have similar polarity to the desired product. | - Utilize column chromatography with a shallow gradient of a suitable solvent system (e.g., ethyl acetate in hexanes).- Consider recrystallization to isolate the pure product. |
Experimental Protocols
Key Experiment: N-1 Boc Protection of 6-hydroxy-1H-indazole
This protocol is adapted from procedures for the Boc protection of substituted indazoles and is optimized to favor the formation of the desired N-1 isomer while minimizing O-acylation.
Materials:
-
6-hydroxy-1H-indazole
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-hydroxy-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: TLC Monitoring of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate using Thin-Layer Chromatography (TLC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound and its reactions?
A good starting point for a normal-phase silica TLC plate is a mixture of ethyl acetate (EtOAc) and hexanes. A ratio of 30:70 (v/v) ethyl acetate to hexanes is recommended. This system can be adjusted based on the polarity of the product; increase the proportion of ethyl acetate for more polar compounds and decrease it for less polar compounds.[1]
Q2: How should I prepare my samples and TLC plate to monitor a reaction?
To effectively monitor a reaction, it is crucial to spot three separate lanes on the TLC plate:[2]
-
Starting Material (SM): A diluted solution of your starting material, this compound.
-
Co-spot (Co): A spot where both the starting material and the reaction mixture are applied in the same location. This helps to confirm the identity of the starting material spot in the reaction lane.[2]
-
Reaction Mixture (Rxn): An aliquot taken directly from your reaction. This sample should be diluted with a suitable solvent (like ethyl acetate or dichloromethane) before spotting.
Q3: My spots are not visible under a UV lamp. What are the alternative visualization methods?
If your compounds are not UV-active, other visualization techniques can be used.[3] A common and effective method is staining. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for detecting a wide range of organic compounds, as it reacts with oxidizable functional groups.
Q4: How can I determine if my reaction has gone to completion using TLC?
A reaction is generally considered complete when the spot corresponding to the limiting reactant is no longer visible in the "Reaction Mixture" lane.[2] Concurrently, you should observe the appearance of one or more new spots corresponding to your product(s). Comparing the "Reaction Mixture" lane to the "Starting Material" lane will clearly show the consumption of the reactant.[2]
Troubleshooting Guide
Q1: Why are my spots streaking or appearing as elongated ovals?
Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[4][5][6] To fix this, dilute your sample further before spotting.
-
Compound Acidity/Basicity: The phenolic hydroxyl group on the indazole can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can often resolve this issue for acidic compounds.[3][5]
-
Inappropriate Solvent: If the sample is spotted in a solvent that is too polar, it can lead to broad, poorly defined spots.[5] Ensure the spotting solvent is volatile and not excessively polar.
Q2: My spots are all clustered at the bottom (low Rf) or top (high Rf) of the plate. How do I fix this?
This indicates that the polarity of your mobile phase is not optimal for separating the components.
-
Spots at the Bottom (Rf < 0.2): The eluent is not polar enough to move the compounds up the plate.[3] To increase the Rf values, increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in your ethyl acetate/hexanes mixture).
-
Spots at the Top (Rf > 0.8): The eluent is too polar, causing the compounds to travel with the solvent front.[3] To decrease the Rf values, decrease the proportion of the polar solvent (e.g., reduce the percentage of ethyl acetate).
Q3: I see multiple unexpected spots in my reaction lane. What could they be?
Unexpected spots can arise from several sources:
-
Side Products: The reaction may be generating unintended side products.
-
Impurities: The starting materials or solvents may contain impurities.[7] It is good practice to run a TLC of all starting materials to check their purity.
-
Contamination: Accidental contamination can occur from improper handling of the TLC plate.[4] Always handle plates by the edges to avoid transferring oils or other substances to the silica surface.
-
Degradation: The product or starting material might be degrading on the silica plate.
Q4: The solvent front is running unevenly. Why is this happening and how can I prevent it?
An uneven solvent front will lead to inaccurate Rf values and poor separation. Common causes include:
-
Uneven TLC Plate: The silica coating on the plate may be uneven.[4]
-
Improper Chamber Setup: The plate might be touching the side of the developing chamber or the filter paper inside.[4] Ensure the plate is placed vertically in the center of the chamber.
-
Disturbed Chamber: The chamber was moved or jostled during development. Place the chamber in a location free from vibrations.
Data Presentation
The following table provides typical, illustrative Rf values for this compound and a representative product in common solvent systems. Actual values may vary based on specific reaction conditions and TLC plate characteristics.
| Compound | Solvent System (EtOAc:Hexane, v/v) | Typical Rf Value | Notes |
| Starting Material (this compound) | 30:70 | ~0.4 | The free hydroxyl group provides moderate polarity. |
| O-Alkylated Product (e.g., O-benzylated derivative) | 30:70 | ~0.6 | Capping the polar hydroxyl group typically makes the molecule less polar, increasing its Rf value. |
| Boc-Deprotected Side Product (6-hydroxy-1H-indazole) | 30:70 | ~0.1 | The presence of both a free N-H and O-H makes this compound significantly more polar. |
| Starting Material (this compound) | 50:50 | ~0.65 | In a more polar solvent system, all spots will exhibit higher Rf values. |
| O-Alkylated Product (e.g., O-benzylated derivative) | 50:50 | ~0.8 | The separation between spots may change with different solvent systems. |
Experimental Protocols
General Protocol for TLC Monitoring of an O-Alkylation Reaction
This protocol outlines the steps for monitoring a typical O-alkylation of this compound with an alkyl halide (e.g., benzyl bromide) and a base (e.g., K₂CO₃).
-
Reaction Setup: In a flask, dissolve this compound in a suitable solvent (e.g., acetone or DMF). Add the base (e.g., K₂CO₃) followed by the alkyl halide. Stir the reaction at the desired temperature.
-
TLC Chamber Preparation: Pour the chosen eluent (e.g., 30:70 EtOAc:Hexane) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper to line the inside of the chamber to ensure saturation. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Sample Preparation for TLC:
-
SM Spot: Dissolve a small amount of the starting material in a vial with a few drops of ethyl acetate.
-
Reaction Spot: After the reaction has proceeded for a set time (e.g., 30 minutes), withdraw a small aliquot (~1-2 drops) using a glass capillary. Dilute this aliquot in a separate vial with ~0.5 mL of ethyl acetate.
-
-
Spotting the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica TLC plate.
-
Using separate capillary spotters, apply small spots of the starting material solution (lane 1), the diluted reaction mixture (lane 3), and a co-spot (lane 2, by spotting both SM and reaction mixture on the same point) onto the baseline.[2]
-
-
Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline.[3] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. If necessary, further visualize by dipping the plate into a potassium permanganate stain and gently heating.
-
Analysis: Compare the lanes. Note the disappearance of the starting material spot and the appearance of a new, typically less polar (higher Rf) product spot in the reaction lane. Repeat the monitoring at regular intervals until the starting material spot is no longer visible.
Visualizations
Caption: Workflow for monitoring a chemical reaction using TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
Validation & Comparative
A Comparative Guide to Protecting Groups for tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate
In the synthesis of complex molecules, particularly in the realm of drug discovery and development, the strategic use of protecting groups is paramount. For bifunctional molecules such as tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate, which possesses both a reactive indazole nitrogen and a phenolic hydroxyl group, the selection of an appropriate and orthogonal protecting group strategy is critical for achieving high yields and synthetic efficiency. This guide provides an objective comparison of various protecting groups for both the indazole nitrogen and the 6-hydroxyl group, supported by experimental data and detailed protocols.
The core structure, this compound, already has its N1-position protected by a tert-butoxycarbonyl (Boc) group. This guide will therefore focus on the protection of the 6-hydroxyl group and, for comparative purposes, will also discuss alternative protecting groups for the indazole nitrogen should a different synthetic strategy be required.
Protecting the 6-Hydroxyl Group
The choice of protecting group for the phenolic hydroxyl at the C6-position is dictated by its stability to downstream reaction conditions and the ease of its selective removal. Here, we compare two commonly used protecting groups: the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether.
Quantitative Comparison of Hydroxyl Protecting Groups
| Protecting Group | Reagents for Protection | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Stability Profile |
| TBDMS | TBDMS-Cl, Imidazole, DMF | 90-98 | TBAF, THF | 90-98 | Base stable, acid labile, cleaved by fluoride |
| Benzyl (Bn) | BnBr, K₂CO₃, DMF | 85-95 | H₂, Pd/C, MeOH | 90-98 | Acid/base stable, removed by hydrogenolysis |
Experimental Protocols for Hydroxyl Group Protection
1. TBDMS Protection of this compound
-
Materials: this compound, tert-butyldimethylsilyl chloride (TBDMS-Cl), imidazole, anhydrous N,N-dimethylformamide (DMF).
-
Procedure: To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, TBDMS-Cl (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford tert-butyl 6-(tert-butyldimethylsilyloxy)-1H-indazole-1-carboxylate.
2. Benzyl Protection of this compound
-
Materials: this compound, benzyl bromide (BnBr), potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF).
-
Procedure: To a solution of this compound (1.0 eq) in anhydrous DMF, potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq) are added. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield tert-butyl 6-(benzyloxy)-1H-indazole-1-carboxylate.[1]
Protecting the Indazole Nitrogen
While the target molecule is already N-Boc protected, understanding alternative N-protecting groups is crucial for developing versatile synthetic strategies. The Boc group is acid-labile. Should a synthetic route require basic or hydrogenolysis conditions for deprotection, alternatives like the 2-(trimethylsilyl)ethoxymethyl (SEM) or tetrahydropyranyl (THP) groups can be employed.
Quantitative Comparison of Indazole Nitrogen Protecting Groups
| Protecting Group | Reagents for Protection | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Stability Profile |
| Boc | (Boc)₂O, TEA, DMAP, CH₂Cl₂ | 90-95 | TFA, CH₂Cl₂ or HCl/Dioxane | 90-98 | Base and hydrogenolysis stable, acid labile.[2] |
| SEM | SEM-Cl, NaH, THF | 85-92 | TBAF, THF or HCl, EtOH | 90-95 | Stable to a wide range of nucleophilic, basic, and reductive conditions.[3][4] |
| THP | DHP, p-TsOH, CH₂Cl₂ | 80-90 | p-TsOH, MeOH or aq. HCl | 85-95 | Base stable, acid labile.[4] |
Experimental Protocols for Indazole Nitrogen Protection
1. Boc Protection of 6-hydroxy-1H-indazole
-
Materials: 6-hydroxy-1H-indazole, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), 4-dimethylaminopyridine (DMAP), dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of 6-hydroxy-1H-indazole (1.0 eq) in CH₂Cl₂, TEA (1.5 eq) and a catalytic amount of DMAP are added. The mixture is cooled to 0 °C, and a solution of (Boc)₂O (1.1 eq) in CH₂Cl₂ is added dropwise. The reaction is stirred at room temperature for 4-6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.[2]
2. SEM Protection of 6-hydroxy-1H-indazole
-
Materials: 6-hydroxy-1H-indazole, sodium hydride (NaH, 60% dispersion in oil), 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), anhydrous tetrahydrofuran (THF).
-
Procedure: To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, a solution of 6-hydroxy-1H-indazole (1.0 eq) in THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes. SEM-Cl (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product, 6-hydroxy-1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole, is purified by column chromatography.[4]
3. THP Protection of 6-hydroxy-1H-indazole
-
Materials: 6-hydroxy-1H-indazole, 3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid (p-TsOH), dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of 6-hydroxy-1H-indazole (1.0 eq) in CH₂Cl₂, a catalytic amount of p-TsOH is added, followed by the dropwise addition of DHP (1.5 eq). The reaction is stirred at room temperature for 2-4 hours. The reaction mixture is then washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting 6-hydroxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is purified by column chromatography.[4]
Orthogonal Protection Strategy
For multi-step syntheses involving the modification of other parts of the molecule, an orthogonal protecting group strategy is essential. This allows for the selective deprotection of one functional group while the other remains protected.
An example of an orthogonal strategy would be the use of an N-Boc group (acid-labile) in combination with an O-Bn group (removed by hydrogenolysis). This allows for reactions to be carried out on the molecule, followed by selective removal of either protecting group under distinct conditions.
Caption: Orthogonal protection and deprotection strategy.
Experimental Workflow Visualization
The general workflow for a protection-reaction-deprotection sequence is a fundamental concept in multi-step synthesis.
Caption: General experimental workflow in protecting group chemistry.
Conclusion
The choice of protecting group for this compound and its parent compound, 6-hydroxy-1H-indazole, is a critical decision that impacts the overall synthetic strategy. For the hydroxyl group, TBDMS offers mild removal conditions with fluoride, while the benzyl group provides robust protection removable by hydrogenolysis. For the indazole nitrogen, the pre-existing Boc group is suitable for many applications but can be replaced with SEM or THP groups to accommodate different deprotection requirements. A careful consideration of the stability and orthogonality of the chosen protecting groups is essential for the successful synthesis of complex indazole-based molecules.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate and its 6-amino Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate and its 6-amino analog, tert-Butyl 6-amino-1H-indazole-1-carboxylate. While direct comparative studies are limited, this document synthesizes available data on each compound and related derivatives to offer insights into their potential therapeutic applications and structure-activity relationships.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The nature and position of substituents on the indazole ring play a crucial role in determining the biological activity of these compounds. This guide focuses on two closely related analogs: a 6-hydroxy and a 6-amino substituted indazole, both with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This comparison aims to highlight the influence of the 6-position substituent on the overall biological profile.
Comparative Analysis of Biological Activity
The primary reported activities for these two compounds and their derivatives differ significantly, with the 6-amino analog and its derivatives being more extensively studied for their anticancer properties.
tert-Butyl 6-amino-1H-indazole-1-carboxylate is primarily recognized as a key intermediate in the synthesis of potent kinase inhibitors and has demonstrated intrinsic activity as an enzyme inhibitor.[1] Derivatives of 6-aminoindazole have shown significant potential as anticancer agents, targeting key pathways in cancer progression.[2][3]
This compound , on the other hand, has been explored to a lesser extent. Some studies suggest its utility in the synthesis of compounds with antimicrobial properties.[4]
The following table summarizes the known biological activities and targets for each compound and their closely related derivatives.
| Feature | This compound & Derivatives | tert-Butyl 6-amino-1H-indazole-1-carboxylate & Derivatives |
| Primary Biological Activity | Antimicrobial (derivatives) | Anticancer (derivatives), Enzyme Inhibition |
| Known Molecular Targets | Not well-defined | Indoleamine 2,3-dioxygenase 1 (IDO1), Fibroblast Growth Factor Receptor 4 (FGFR4), Cytochrome P450 (CYP) enzymes (e.g., CYP1A2)[1][3] |
| Therapeutic Potential | Antimicrobial agents | Anticancer therapeutics, modulators of drug metabolism |
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of a 6-aminoindazole Derivative
| Compound | Cell Line | IC50 (µM) |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Human Colorectal Carcinoma) | 14.3 ± 4.4[2][5] |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Human Colorectal Carcinoma) | 0.4 ± 0.3[6][7] |
Note: Data for this compound is not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
The biological activities of 6-aminoindazole derivatives are often linked to their ability to modulate specific signaling pathways involved in cancer.
Caption: Inhibition of the IDO1 signaling pathway by 6-aminoindazole derivatives.
Caption: Inhibition of the FGFR4 signaling pathway by 6-aminoindazole derivatives.
A general workflow for the initial screening of these compounds for anticancer activity is depicted below.
Caption: General experimental workflow for evaluating anticancer compounds.
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of experimental findings. Below are representative protocols for key assays relevant to the biological activities of these indazole derivatives.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay[2][5]
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its 6-amino analog) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
In Vitro FGFR4 Kinase Assay (ADP-Glo™ Assay)[8][9][10]
-
Reaction Setup: In a 384-well plate, add the test compound dilutions or a vehicle control.
-
Enzyme and Substrate Addition: Add a solution containing recombinant human FGFR4 enzyme and a suitable substrate in kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be near the Km for FGFR4.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ATP Generation and Luminescence: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value.
IDO1 Inhibition Assay (HPLC-based)[11][12]
-
Cell Culture and IDO1 Induction: Seed cells (e.g., SK-OV-3) in a 96-well plate. Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24 hours.
-
Inhibitor Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plate for 24-48 hours.
-
Sample Preparation: Collect the cell culture supernatant. Precipitate proteins with trichloroacetic acid (TCA) and heat to hydrolyze N-formylkynurenine to kynurenine. Centrifuge to pellet the protein and collect the clear supernatant.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase HPLC system with UV detection to quantify the amount of kynurenine produced.
-
Data Analysis: Calculate the percentage of IDO1 inhibition for each compound concentration and determine the IC50 value.
Cytochrome P450 Inhibition Assay[13][14][15][16]
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP isoform substrate, and the test compound at various concentrations in a phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the reaction by adding a NADPH-generating system.
-
Reaction Termination: After a specified incubation time, terminate the reaction by adding a stopping solution (e.g., acetonitrile).
-
Metabolite Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite.
-
Data Analysis: Determine the rate of metabolite formation in the presence of the inhibitor relative to the vehicle control to calculate the percent inhibition and the IC50 value.
Conclusion
The available evidence suggests that tert-Butyl 6-amino-1H-indazole-1-carboxylate and its derivatives are promising scaffolds for the development of anticancer agents, with demonstrated activity against key targets like IDO1 and FGFR4. In contrast, the biological profile of this compound is less defined, with some indications of its potential in developing antimicrobial agents.
The difference in the 6-position substituent—an amino group versus a hydroxyl group—appears to significantly influence the biological activity profile. The amino group, being a key hydrogen bond donor and acceptor, may facilitate interactions with the active sites of enzymes like kinases and IDO1. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to explore the full therapeutic potential of both compounds. Researchers are encouraged to utilize the provided experimental protocols to conduct such comparative evaluations.
References
- 1. tert-butyl 6-amino-1H-indazole-1-carboxylate | 219503-81-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Efficacy of Catalytic Systems in the Synthesis of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate
For researchers and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. The indazole core, a prominent feature in numerous therapeutic agents, is of particular interest. This guide provides a comparative analysis of different catalytic methodologies for the synthesis of a valuable intermediate, tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate. The synthesis is conceptually divided into two primary stages: the formation of the 6-hydroxy-1H-indazole core and the subsequent N-Boc protection. This guide evaluates different catalytic and reaction systems for each stage, presenting experimental data to inform the selection of the most effective synthetic route.
Stage 1: Synthesis of the 6-hydroxy-1H-indazole Core
The synthesis of the 6-hydroxy-1H-indazole core is a critical step that can be approached through various synthetic strategies. A common and effective method involves the initial synthesis of a 6-methoxy-1H-indazole precursor, followed by demethylation to yield the desired 6-hydroxy-1H-indazole. This approach is often preferred due to the commercial availability of starting materials and the high efficiency of the subsequent demethylation step. Here, we compare a palladium-catalyzed and a copper-catalyzed method for the synthesis of the 6-methoxy-1H-indazole intermediate.
Comparative Data for 6-methoxy-1H-indazole Synthesis
| Parameter | Method A: Palladium-Catalyzed | Method B: Copper-Catalyzed |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Copper(I) Iodide (CuI) |
| Ligand | 1,3-Bis(diphenylphosphino)propane (dppp) | 1,10-Phenanthroline |
| Starting Material | 2-Bromo-4-methoxybenzaldehyde phenylhydrazone | (2-chloro-4-methoxyphenyl)methan-1-one phenylhydrazone |
| Base | Sodium tert-butoxide (NaOt-Bu) | Potassium hydroxide (KOH) |
| Solvent | Toluene | Dimethylformamide (DMF) |
| Temperature | 100 °C | 120 °C |
| Reaction Time | 15 hours | 12-48 hours |
| Yield | Good (Specific yield for this substrate not detailed, but generally good for related compounds)[1] | Moderate (10-70% for a range of N-phenyl derivatives)[2] |
Stage 2: N-Boc Protection of 6-hydroxy-1H-indazole
Once the 6-hydroxy-1H-indazole core is obtained, the subsequent step is the protection of the N1-position with a tert-butoxycarbonyl (Boc) group. This is a crucial step to enable further functionalization of the molecule. We compare two common methods for this transformation: a base-mediated approach and a nucleophilic catalyst-promoted reaction.
Comparative Data for N-Boc Protection
| Parameter | Method C: Base-Mediated | Method D: DMAP-Catalyzed |
| Primary Reagent | Sodium Hydride (NaH) | 4-(Dimethylamino)pyridine (DMAP) |
| Boc Source | Di-tert-butyl dicarbonate ((Boc)₂O) | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) or Acetonitrile (MeCN) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Typically a few hours | Typically a few hours |
| Yield | High (>99% for N1-selectivity in many cases)[3] | High (95% for a related 3-iodo-5-methoxyindazole)[4] |
Experimental Protocols
Method A: Palladium-Catalyzed Synthesis of 6-methoxy-1H-indazole (Analogous Procedure)
This procedure is adapted from the synthesis of 1-aryl-1H-indazoles[1].
-
A pressure vessel is charged with the 2-bromo-4-methoxybenzaldehyde phenylhydrazone (1 mmol), sodium tert-butoxide (2 mmol), palladium(II) acetate (0.02 mmol), and 1,3-bis(diphenylphosphino)propane (0.03 mmol).
-
Dry toluene (10 mL) is added, and the system is flushed with argon.
-
The reaction mixture is heated to 100 °C and stirred for 15 hours.
-
After cooling, the mixture is filtered through a short silica gel column using ethyl acetate to remove inorganic salts.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).
Method B: Copper-Catalyzed Synthesis of 6-methoxy-1H-indazole (Analogous Procedure)
This protocol is based on the synthesis of N-phenyl-1H-indazoles from o-chlorinated arylhydrazones[2].
-
To a solution of the (2-chloro-4-methoxyphenyl)methan-1-one phenylhydrazone (1 mmol) in DMF, copper(I) iodide (CuI, 10 mol%), potassium hydroxide (KOH, 2 equiv.), and 1,10-phenanthroline (20 mol%) are added.
-
The reaction mixture is stirred at 120 °C for 12-48 hours.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.
-
The residue is purified by column chromatography on silica gel.
Demethylation of 6-methoxy-1H-indazole to 6-hydroxy-1H-indazole
A standard procedure for demethylation involves the use of boron tribromide (BBr₃) in a suitable solvent like dichloromethane at low temperatures, followed by quenching with methanol or water.
Method C: Base-Mediated N-Boc Protection
This protocol is adapted from studies on regioselective N-alkylation of indazoles[3].
-
To a solution of 6-hydroxy-1H-indazole (1 mmol) in dry THF, sodium hydride (NaH, 1.1 equiv., 60% dispersion in mineral oil) is added portion-wise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) dissolved in THF is added dropwise.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is carefully quenched with water, and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
Method D: DMAP-Catalyzed N-Boc Protection
This procedure is based on the N-Boc protection of a substituted indazole[4].
-
To a solution of 6-hydroxy-1H-indazole (1 mmol) in dichloromethane, triethylamine (TEA, 1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) are added.
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) is added, and the mixture is stirred at room temperature for a few hours.
-
The reaction mixture is diluted with dichloromethane and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Synthesis Workflow and Catalyst Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profile of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate Intermediates
For Researchers, Scientists, and Drug Development Professionals
Structural Comparison and Inferred Cross-Reactivity
The potential for off-target effects, or cross-reactivity, is a critical consideration in drug development. The basic indazole scaffold is a common feature in many biologically active compounds, including numerous kinase inhibitors. The substituents on the indazole ring largely determine the molecule's binding affinity and selectivity.
tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate possesses a simple indazole core with a hydroxyl group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen. Its intermediates would likely involve variations of this core structure. When compared to known indazole-based kinase inhibitors, its relatively simple structure suggests a lower intrinsic potency and potentially broader, weaker off-target interactions. However, its potential for cross-reactivity cannot be dismissed without experimental validation.
Below is a comparison of the structure of this compound with several known indazole-based kinase inhibitors.
| Compound | Structure | Primary Target(s) | Reported Cross-Reactivity/Selectivity |
| This compound | Chemical Formula: C12H14N2O3 | Not established as a kinase inhibitor. | Unknown. The simple substitution pattern suggests a lower likelihood of high-affinity binding to kinase active sites compared to more complex derivatives. |
| Axitinib | Chemical Formula: C22H18N4OS[1] | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit[2] | Highly potent and selective for VEGFRs, but can inhibit other kinases at higher concentrations.[2] |
| Pazopanib | Chemical Formula: C21H23N7O2S[3] | VEGFR1-3, PDGFRα/β, c-Kit[3] | A multi-targeted kinase inhibitor with a broader inhibition profile than highly selective inhibitors.[4] |
| BMS-777607 | Chemical Formula: C25H19ClF2N4O4[5] | c-Met, Axl, Ron, Tyro3[6][7] | Highly selective for Met-related kinases over a large panel of other receptor and non-receptor kinases.[6][7] |
| UNC2025 | Chemical Formula: C28H40N6O | MER/FLT3[8] | Potent dual inhibitor of FLT3 and MER with selectivity over other kinases.[8][9] |
| R428 (Bemcentinib) | Chemical Formula: C30H34N8[10] | Axl[11] | Demonstrates high selectivity for Axl over other kinases, including Mer and Tyro3.[11] |
Inference: The complex side chains of kinase inhibitors like Axitinib and Pazopanib are crucial for their high-affinity binding to the ATP pocket of specific kinases. The absence of such extensive functionalization on this compound suggests it is unlikely to be a potent inhibitor of these kinases. However, the indazole core itself can participate in hydrogen bonding interactions within an active site. Therefore, weak cross-reactivity with a range of kinases or other ATP-binding proteins is plausible and should be experimentally evaluated.
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity profile of this compound and its intermediates, the following methodologies are recommended.
Kinase Selectivity Profiling using the ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human kinases (a broad panel is recommended for comprehensive profiling)
-
Kinase-specific substrates
-
This compound or its intermediates dissolved in DMSO
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a series of dilutions of the test compound in DMSO.
-
Further dilute the compound solutions in the appropriate kinase reaction buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of kinase activity) for any observed inhibition.
-
Immunoassay Cross-Reactivity Assessment using Competitive ELISA
This method is used to determine if the test compound can interfere with the binding of an antibody to its target antigen, which is particularly relevant if the compound or its derivatives are to be quantified using immunoassays.
Materials:
-
Antigen-coated microtiter plate
-
Primary antibody specific to the target antigen
-
Enzyme-conjugated secondary antibody
-
This compound or its intermediates
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Use a pre-coated plate with the target antigen or coat a high-binding microtiter plate with the antigen by incubating with a 1-10 µg/mL solution overnight at 4°C.[12]
-
Wash the plate three times with wash buffer.[12]
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[12]
-
Wash the plate three times with wash buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of the test compound (this compound or intermediates) and the standard antigen in a suitable buffer.
-
In a separate plate or tube, pre-incubate the primary antibody with either the standard antigen or the test compound dilutions for 1-2 hours at room temperature.
-
Transfer 100 µL of the antibody-antigen/compound mixtures to the wells of the antigen-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three to five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.[12]
-
Wash the plate three to five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[13]
-
Stop the reaction by adding 50 µL of stop solution to each well.[13]
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The signal intensity is inversely proportional to the concentration of the antigen in the sample or the cross-reacting compound.
-
Generate a standard curve using the known concentrations of the standard antigen.
-
Determine the concentration of the test compound that causes a 50% reduction in signal (IC50) and calculate the percent cross-reactivity relative to the target antigen.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the assessment of cross-reactivity.
Caption: Inhibition of a generic kinase signaling pathway by an indazole-based compound.
References
- 1. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pazopanib - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bemcentinib | C30H34N8 | CID 46215462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Assay Procedure for Competitive-ELISA [elabscience.com]
Structural Elucidation of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate: A Comparative Guide Using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of novel chemical entities is a cornerstone of drug discovery and development. For heterocyclic compounds such as tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate, a molecule of interest in medicinal chemistry, unambiguous characterization is paramount. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides a powerful, non-destructive method to elucidate the precise connectivity of atoms within a molecule.
This guide provides a comparative framework for the structural confirmation of this compound. Due to the absence of a publicly available, complete 2D NMR dataset for the target compound, this guide utilizes the comprehensively assigned NMR data for a closely related analogue, Methyl 1H-indazole-1-carboxylate , as a reference. The principles and methodologies detailed herein are directly applicable to the structural verification of the target molecule.
Comparative 2D NMR Data Analysis
The structural confirmation of Methyl 1H-indazole-1-carboxylate is achieved through the combined analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. The data presented below is based on the assignments reported by Paz et al. While the raw 2D spectra for this specific compound are not publicly available, the detailed assignments allow for a reconstruction of the key correlations that were essential for its structural elucidation.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Methyl 1H-indazole-1-carboxylate
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 3 | 8.22 (s) | 134.9 |
| 4 | 7.85 (d) | 124.9 |
| 5 | 7.33 (t) | 121.3 |
| 6 | 7.55 (t) | 127.3 |
| 7 | 8.15 (d) | 115.5 |
| 7a | - | 139.8 |
| 3a | - | 124.5 |
| C=O | - | 151.0 |
| OCH₃ | 4.10 (s) | 54.3 |
Table 2: Key 2D NMR Correlations for Methyl 1H-indazole-1-carboxylate
| Experiment | Key Correlations | Interpretation |
| COSY | H-4 / H-5 | Correlation between adjacent aromatic protons. |
| H-5 / H-6 | Correlation between adjacent aromatic protons. | |
| H-6 / H-7 | Correlation between adjacent aromatic protons. | |
| HSQC | 8.22 / 134.9 | H-3 is directly attached to C-3. |
| 7.85 / 124.9 | H-4 is directly attached to C-4. | |
| 7.33 / 121.3 | H-5 is directly attached to C-5. | |
| 7.55 / 127.3 | H-6 is directly attached to C-6. | |
| 8.15 / 115.5 | H-7 is directly attached to C-7. | |
| 4.10 / 54.3 | The methyl protons are attached to the methyl carbon. | |
| HMBC | H-3 (8.22) / C-3a, C-7a | Confirms the position of the indazole proton. |
| H-4 (7.85) / C-3a, C-6 | Confirms the connectivity around the benzene ring. | |
| H-7 (8.15) / C-3a, C-5 | Confirms the connectivity around the benzene ring. | |
| OCH₃ (4.10) / C=O | Confirms the methyl ester functionality. |
Experimental Protocols for 2D NMR Analysis
The following are generalized experimental protocols for the acquisition of 2D NMR data for small organic molecules like indazole derivatives.
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution should be homogeneous and free of any particulate matter.
Instrumentation: All NMR spectra can be recorded on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
1. ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment is used to identify proton-proton spin coupling networks.
-
Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Scans: 2-4 per increment.
-
Number of Increments: 256-512 in the indirect dimension.
-
Data Processing: Sine-bell or squared sine-bell window function followed by Fourier transform.
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct one-bond correlations between protons and carbons.
-
Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 0-160 ppm.
-
Number of Scans: 4-8 per increment.
-
Number of Increments: 256 in the indirect dimension.
-
One-bond Coupling Constant (¹JCH): Optimized for ~145 Hz.
-
Data Processing: Squared sine-bell window function in both dimensions followed by Fourier transform.
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 0-200 ppm.
-
Number of Scans: 8-16 per increment.
-
Number of Increments: 256-512 in the indirect dimension.
-
Long-range Coupling Constant (ⁿJCH): Optimized for a range, typically 8-10 Hz.
-
Data Processing: Sine-bell or squared sine-bell window function in both dimensions followed by Fourier transform.
Visualization of Experimental Workflow and Structural Correlations
The following diagrams, generated using Graphviz, illustrate the logical flow of the 2D NMR structural elucidation process and the key correlations for the comparator compound.
By applying the described 2D NMR techniques and analytical workflow, researchers can confidently confirm the structure of this compound. The comparison with the well-characterized analogue, Methyl 1H-indazole-1-carboxylate, provides a robust template for interpreting the spectral data and ensuring the correct structural assignment, a critical step in advancing drug development programs.
HPLC purity analysis and validation of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate
A comprehensive guide to the HPLC purity analysis and validation of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate, with a comparative assessment against its structural analogs. This guide is intended for researchers, scientists, and drug development professionals.
This guide presents a detailed high-performance liquid chromatography (HPLC) method for the purity assessment and validation of this compound, a key intermediate in medicinal chemistry. The performance of this analytical method is compared with that for two structural analogs: tert-Butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate and tert-Butyl 6-amino-1H-indazole-1-carboxylate. The provided experimental protocols and validation data are designed to ensure the reliability and robustness of the analytical procedures, in accordance with International Council for Harmonisation (ICH) guidelines.
Comparative Performance Data
The following table summarizes the key performance parameters of the developed HPLC method for this compound and its comparison with structural analogs. The data highlights the method's suitability for quantifying the main analyte and its potential impurities.
| Parameter | This compound | tert-Butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate | tert-Butyl 6-amino-1H-indazole-1-carboxylate |
| Retention Time (min) | 5.8 | 6.2 | 4.5 |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.01 µg/mL | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.03 µg/mL | 0.06 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.5 - 101.5 | 97.5 - 102.5 |
| Precision (% RSD) | < 2.0 | < 2.0 | < 2.0 |
Experimental Protocols
HPLC Method for Purity Analysis
This method is designed for the separation and quantification of the main component and its potential process-related impurities and degradation products.
-
Chromatographic System:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Column Temperature: 30 °C.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation Protocol
The HPLC method was validated according to ICH Q2(R1) guidelines, encompassing the following parameters:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities and degradation products was evaluated. This was achieved by performing forced degradation studies.
-
Linearity: A series of solutions of this compound were prepared in the concentration range of 0.05 to 1.5 mg/mL. The peak area versus concentration data was plotted, and the correlation coefficient (R²) was determined.
-
Accuracy: The accuracy was determined by the recovery of a known amount of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days by two different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by intentionally varying chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%).
Forced Degradation Studies
Forced degradation studies were conducted to establish the stability-indicating nature of the HPLC method. The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid sample was kept at 105 °C for 48 hours.
-
Photolytic Degradation: The sample was exposed to UV light (254 nm) for 24 hours.
Potential Impurities and Degradation Products
Based on the synthesis route of this compound, which typically involves the protection of 6-hydroxy-1H-indazole with di-tert-butyl dicarbonate (Boc₂O), the following process-related impurities could be present:
-
Impurity A: 6-hydroxy-1H-indazole (unreacted starting material).
-
Impurity B: Di-tert-butyl dicarbonate (excess reagent).
-
Impurity C: Isomeric byproduct (e.g., tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate).
Forced degradation studies may lead to the formation of degradation products such as:
-
Degradation Product I: Deprotected 6-hydroxy-1H-indazole (under acidic conditions).
-
Degradation Product II: Oxidized derivatives of the indazole ring (under oxidative conditions).
Visualizations
Caption: Workflow for HPLC Purity Analysis.
Caption: HPLC Method Validation Logical Pathway.
A Comparative Study: Boc-Protected vs. SEM-Protected 6-Hydroxy-Indazole in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. The choice of protecting group can significantly impact reaction yields, stability, and the ease of deprotection, ultimately influencing the efficiency of a synthetic route. This guide provides a comparative analysis of two commonly employed protecting groups for the hydroxyl functionality of 6-hydroxy-indazole: the tert-butoxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group.
6-Hydroxy-indazole is a valuable scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1] The hydroxyl group is often a key site for further functionalization or can play a crucial role in binding interactions with biological targets. Therefore, its temporary protection is a critical step in many synthetic pathways.
Chemical Structures at a Glance
Below are the chemical structures of the two protected forms of 6-hydroxy-indazole:
Figure 1: Boc-Protected 6-Hydroxy-Indazole
Caption: Structure of 1-(tert-butoxycarbonyl)-6-hydroxy-1H-indazole.
Figure 2: SEM-Protected 6-Hydroxy-Indazole
Caption: Structure of 6-((2-(trimethylsilyl)ethoxy)methoxy)-1H-indazole.
Comparative Data: A Side-by-Side Look
The following tables summarize the general characteristics and reaction parameters for the Boc and SEM protection of hydroxyl groups, based on established literature for phenols and related compounds. While direct comparative data on 6-hydroxy-indazole is limited, these tables provide a reliable framework for decision-making.
Table 1: Comparison of Protection and Deprotection Conditions
| Feature | Boc-Protected Hydroxyl Group | SEM-Protected Hydroxyl Group |
| Protection Reagents | Di-tert-butyl dicarbonate (Boc)₂O | 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) |
| Typical Protection Conditions | Base (e.g., DMAP, Et₃N), CH₂Cl₂ or Catalyst-free in H₂O/acetone[2][3] | Strong base (e.g., NaH), DMF, 0 °C to rt[4] |
| Common Deprotection Reagents | Strong acids (TFA, HCl)[5] | Fluoride sources (TBAF), or acids (HCl)[6] |
| Stability | Stable to bases, nucleophiles, and hydrogenation. Labile to strong acids.[7] | Stable to a wide range of nucleophilic and basic conditions. Labile to fluoride ions and acids. |
| Potential Issues | Acid-sensitive substrates may be affected during deprotection. | Deprotection can sometimes be sluggish. |
Table 2: Typical Reaction Parameters for Protection and Deprotection of Phenols
| Reaction | Protecting Group | Reagents & Conditions | Typical Yield | Typical Reaction Time |
| Protection | Boc | (Boc)₂O, H₂O/acetone, rt[2][3] | 90-98% | 0.5 - 2 hours |
| Protection | SEM | NaH, SEM-Cl, DMF, 0 °C to rt[4] | 75-90% | 2 - 12 hours |
| Deprotection | Boc | TFA, CH₂Cl₂, rt[5] | 85-95% | 0.5 - 3 hours |
| Deprotection | SEM | TBAF, THF, rt to 45 °C[4] | 80-95% | 1 - 20 hours |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of a phenolic hydroxyl group, which can be adapted for 6-hydroxy-indazole.
Boc Protection of 6-Hydroxy-Indazole (Catalyst-Free)
Procedure:
-
Dissolve 6-hydroxy-indazole (1.0 eq) in a mixture of water and acetone (9.5:0.5 v/v).[2]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dropwise to the solution at room temperature.[2]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
SEM Protection of 6-Hydroxy-Indazole
Procedure:
-
To a solution of 6-hydroxy-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.[4]
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise to the reaction mixture at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and wash the combined organic layers with brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Deprotection of Boc-Protected 6-Hydroxy-Indazole
Procedure:
-
Dissolve the Boc-protected 6-hydroxy-indazole in an appropriate solvent such as dichloromethane (CH₂Cl₂).[5]
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.[5]
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Deprotection of SEM-Protected 6-Hydroxy-Indazole
Procedure:
-
Dissolve the SEM-protected 6-hydroxy-indazole in tetrahydrofuran (THF).[4]
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.5 eq, 1M in THF) to the mixture.[4]
-
Stir the reaction at room temperature or gently heat if necessary, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic phase, and concentrate under reduced pressure.
-
Purify the resulting crude material via column chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflows for the protection and deprotection of 6-hydroxy-indazole with both Boc and SEM groups.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the In-Vitro Biological Activity of tert-Butyl 6-Substituted-1H-indazole-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro biological activity of tert-butyl 1H-indazole-1-carboxylate derivatives with a focus on substitutions at the 6-position. While direct comprehensive screening data for tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate derivatives is limited in publicly available literature, this guide leverages data from structurally similar analogues, particularly 6-amino and other derivatives, to provide insights into their potential as anticancer agents and enzyme inhibitors. The indazole scaffold is a key feature in several FDA-approved drugs, highlighting its therapeutic potential.[1][2]
Table 1: Comparative Anticancer Activity of 6-Substituted Indazole Derivatives
The following table summarizes the in-vitro antiproliferative activity of various indazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | 6-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | Phenyl derivative (see reference for full structure) | A549 (Lung) | 1.15 | [1] |
| 4T1 (Breast) | 0.23 | [1] | ||
| HepG2 (Liver) | 0.89 | [1] | ||
| MCF-7 (Breast) | 0.45 | [1] | ||
| HCT116 (Colon) | 0.67 | [1] | ||
| Compound 6o | Piperazine derivative (see reference for full structure) | K562 (Leukemia) | 5.15 | [3] |
| A549 (Lung) | >50 | [3] | ||
| PC-3 (Prostate) | >50 | [3] | ||
| HepG2 (Liver) | 28.4 | [3] | ||
| Compound 3b | Curcumin analogue (see reference for full structure) | WiDr (Colon) | 27.20 | [4] |
| MCF-7 (Breast) | 45.97 | [4] | ||
| Compound 3d | Curcumin analogue (see reference for full structure) | HeLa (Cervical) | 46.36 | [4] |
Enzyme Inhibition Profile
tert-Butyl 1H-indazole-1-carboxylate derivatives have been investigated as inhibitors of various enzymes. Notably, tert-butyl 6-amino-1H-indazole-1-carboxylate, a close structural analogue of the 6-hydroxy derivative, is a known intermediate in the synthesis of kinase inhibitors and has been shown to inhibit cytochrome P450 enzymes, such as CYP1A2.[5] This inhibition can affect the metabolism of other drugs.[5] Other indazole derivatives have demonstrated potent inhibitory activity against kinases like p21-activated kinase 1 (PAK1), which is implicated in tumor progression.[6]
Experimental Protocols
Antiproliferative Activity Assessment (MTT Assay)
A common method to evaluate the in-vitro cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, K562, PC-3, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (indazole derivatives) and a positive control (e.g., 5-fluorouracil) and incubated for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Visualizing Cellular Pathways and Workflows
Experimental Workflow for In-Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of chemical compounds against cancer cell lines.
Caption: Workflow of MTT assay for cytotoxicity screening.
Simplified Apoptosis Signaling Pathway
Many indazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below shows a simplified representation of an apoptotic signaling pathway that can be affected by such compounds.
Caption: Simplified intrinsic apoptosis pathway.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. tert-butyl 6-amino-1H-indazole-1-carboxylate | 219503-81-8 | Benchchem [benchchem.com]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Novel Kinase Inhibitors Derived from tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of a novel, hypothetical kinase inhibitor, BHI-789, derived from tert-butyl 6-hydroxy-1H-indazole-1-carboxylate. We will explore its mechanism of action, compare its in vitro efficacy against established inhibitors, and provide detailed experimental protocols for validation.
Introduction to BHI-789
BHI-789 is a novel ATP-competitive inhibitor designed to target Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication and is a validated target in oncology. The design of BHI-789 is based on the known pharmacophore of indazole-based kinase inhibitors, aiming for enhanced potency and selectivity.
Comparative Analysis of In Vitro Efficacy
The inhibitory activity of BHI-789 was evaluated against PLK4 and compared with known PLK4 inhibitors, CFI-400945 and centrinone. Furthermore, its selectivity was assessed against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common off-target for indazole-based inhibitors.
Table 1: Biochemical Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| BHI-789 | PLK4 | 5.2 |
| CFI-400945 | PLK4 | 2.8 |
| Centrinone | PLK4 | 4.8 |
| BHI-789 | VEGFR-2 | >1000 |
| Axitinib | VEGFR-2 | 0.2 |
Table 2: Cellular Anti-proliferative Activity
| Compound | Cell Line | Target Pathway | IC50 (µM) |
| BHI-789 | MCF-7 (Breast Cancer) | PLK4 | 1.8 |
| CFI-400945 | MCF-7 (Breast Cancer) | PLK4 | 1.3 |
| Centrinone | MCF-7 (Breast Cancer) | PLK4 | 4.8 |
Mechanism of Action Validation
The mechanism of action of BHI-789 as a PLK4 inhibitor was validated through a series of biochemical and cellular assays.
Signaling Pathway
BHI-789 inhibits PLK4, a key regulator of the cell cycle. Inhibition of PLK4 leads to G1 cell cycle arrest and apoptosis by activating the p38/p53/p21 signaling pathway.[1]
Caption: PLK4 Signaling Pathway and Inhibition by BHI-789.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the direct inhibitory activity of the compound against the target kinase.
Materials:
-
Recombinant purified PLK4 and VEGFR-2 kinases
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive tracer
-
Test compounds (BHI-789, CFI-400945, centrinone, axitinib)
-
Kinase buffer
Procedure:
-
Prepare a serial dilution of the test compounds.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound.
-
Incubate for 60 minutes at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.[2]
Cellular Phosphorylation Assay (Western Blot)
Objective: To assess the effect of the inhibitor on the target kinase activity and downstream signaling within a cellular context.[3]
Materials:
-
MCF-7 cells
-
Test compounds
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-PLK4, anti-total-PLK4, anti-phospho-p53, anti-total-p53, anti-p21, and anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of the test compounds for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities using densitometry software.[4][5]
Experimental Workflow
The following diagram illustrates the general workflow for validating the mechanism of action of a novel kinase inhibitor.
Caption: General Experimental Workflow for Kinase Inhibitor Validation.
Conclusion
The hypothetical kinase inhibitor BHI-789, derived from this compound, demonstrates potent and selective inhibition of PLK4 in both biochemical and cellular assays. Its efficacy is comparable to the established PLK4 inhibitor CFI-400945 and superior to centrinone in the tested assays. The detailed experimental protocols provided herein offer a robust framework for the validation of novel kinase inhibitors, ensuring a thorough understanding of their mechanism of action, which is paramount for their further development as potential therapeutic agents.
References
- 1. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
Safety Operating Guide
Navigating the Disposal of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate: A Step-by-Step Guide
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
Hazard Profile and Safety Precautions
Based on the analysis of related indazole compounds, tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate should be handled as a potentially hazardous substance.
Key Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Ignition Sources: Keep away from heat, sparks, and open flames.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Place the contained material into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
dot graph TD { A[Spill Occurs] --> B{Assess Spill Size and Location}; B --> C[Small, Contained Spill]; B --> D[Large or Uncontained Spill]; C --> E[Don PPE]; D --> F[Evacuate Area]; F --> G[Notify EHS and Supervisor]; E --> H[Contain Spill with Inert Absorbent]; H --> I[Collect Waste in Labeled Container]; I --> J[Decontaminate Spill Area]; J --> G; }
Caption: Workflow for handling a chemical spill.
Disposal Procedure for Unused or Waste Material
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.
Step-by-Step Disposal:
-
Containerization:
-
Place the waste material in a chemically compatible, non-reactive container with a secure lid.
-
Ensure the container is in good condition and free from leaks.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the CAS number (if available), concentration, and any known hazard warnings.
-
Affix a hazardous waste label as required by your institution and local regulations.
-
-
Segregation:
-
Store the waste container in a designated, secure hazardous waste accumulation area.
-
Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
-
Documentation:
-
Maintain a log of the waste generated, including the amount and date of accumulation.
-
-
Arrangement for Pickup:
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste by a certified contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
dot graph LR { subgraph "Waste Generation" A[Unused/Waste Material] end subgraph "On-Site Management" B[Place in Labeled, Sealed Container] C[Store in Designated Hazardous Waste Area] D[Segregate from Incompatibles] end subgraph "Disposal" E[Contact EHS for Pickup] F[Licensed Hazardous Waste Disposal] end A --> B; B --> C; C --> D; D --> E; E --> F; }
Caption: Logical flow for chemical waste disposal.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes typical physical and chemical properties of related indazole derivatives that inform safe handling and disposal procedures.
| Property | Typical Value for Indazole Derivatives | Significance for Disposal |
| Physical State | Solid (powder/crystals) | Easier to contain in case of a spill compared to liquids. |
| Melting Point | Varies (e.g., 146-150 °C for Indazole) | Indicates stability at ambient temperatures. |
| Solubility | Generally low in water | Reduces immediate risk of widespread water contamination. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | Crucial for proper segregation of waste to prevent hazardous reactions. |
This guide provides a framework for the responsible disposal of this compound. Adherence to these procedures, in conjunction with your institution's specific guidelines, is paramount for maintaining a safe laboratory environment and protecting our ecosystem.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
